7-Ketoisodrimenin
Description
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(5aS,9aS)-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydrobenzo[g][2]benzofuran-1,4-dione |
InChI |
InChI=1S/C15H20O3/c1-14(2)5-4-6-15(3)11(14)7-10(16)9-8-18-13(17)12(9)15/h11H,4-8H2,1-3H3/t11-,15-/m0/s1 |
InChI Key |
DUXBZCLJTPCFOX-NHYWBVRUSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC(=O)C3=C2C(=O)OC3)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C3=C2C(=O)OC3)C)C |
Origin of Product |
United States |
Foundational & Exploratory
7-Ketoisodrimenin: A Technical Guide to Natural Sources and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known natural sources of the drimane sesquiterpenoid, 7-Ketoisodrimenin, and details the experimental methodologies for its isolation and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
To date, the primary documented natural source of this compound is the plant species Polygonum hydropiper L., commonly known as water pepper. This plant belongs to the Polygonaceae family and is recognized for producing a variety of bioactive drimane-type sesquiterpenoids[1][2].
While extensive research has been conducted on drimane sesquiterpenoids from various fungal and marine organisms, this compound has not yet been reported from these sources. The current body of scientific literature points exclusively to Polygonum hydropiper as the confirmed natural origin of this compound.
Table 1: Confirmed Natural Source of this compound
| Natural Source | Family | Organism Type | Reference(s) |
| Polygonum hydropiper L. | Polygonaceae | Plant | [1][2] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural source involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a detailed methodology based on the successful isolation of drimane sesquiterpenoids from Polygonum hydropiper and related plant materials[1][3][4].
Plant Material Collection and Preparation
-
Collection: The whole plant of Polygonum hydropiper L. is collected.
-
Drying: The plant material is air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Methanol or ethanol are commonly used for the extraction of sesquiterpenoids[3]. Maceration or Soxhlet extraction can be employed.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Drimane sesquiterpenoids are typically found in the less polar fractions (e.g., chloroform and ethyl acetate).
Chromatographic Purification
-
Column Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography over silica gel.
-
Elution Gradient: The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Preparative TLC or HPLC: Fractions enriched with this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to yield the pure compound.
Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
The following diagram illustrates a general workflow for the isolation of this compound.
Quantitative Data
Currently, there is a lack of published quantitative data regarding the specific yield of this compound from Polygonum hydropiper. The yield of natural products can vary significantly based on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed. Further research is required to establish a standardized protocol and determine the expected yield of this compound.
Logical Relationships in Isolation
The isolation process follows a logical progression from crude extraction to fine purification, guided by the chemical properties of the target molecule.
Conclusion
This compound is a drimane sesquiterpenoid with a confirmed natural source in Polygonum hydropiper. The isolation of this compound relies on standard phytochemical techniques, including solvent extraction and multi-step chromatography. While a detailed, optimized protocol and quantitative yield data are yet to be published, the general methodologies outlined in this guide provide a solid foundation for researchers to successfully isolate and study this potentially bioactive natural product. Further investigation into other potential natural sources and the biological activities of this compound is warranted to explore its full therapeutic potential.
References
- 1. Drimane-type sesquiterpenes from Polygonum hydropiper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Therapeutic Potential of 7-Keto Drimane Sesquiterpenoids: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anti-inflammatory Activity
Drimane sesquiterpenoids have demonstrated notable anti-inflammatory properties in various in vitro models. The mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways.
Quantitative Data on Anti-inflammatory Activity of Drimane Sesquiterpenoids
| Compound Class | Assay | Target/Cell Line | IC50 Value (µM) | Reference |
| Drimane Sesquiterpenoid Lactones | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 Macrophages | 8.3 ± 1.2 | [1] |
| Drimane-type Sesquiterpenoids | Nitric Oxide (NO) Production Inhibition | LPS-induced BV-2 Microglia | 26.6 / 60.5 | [2] |
| Spiroaxane and Drimane Sesquiterpenoids | Nitric Oxide (NO) Production Inhibition | LPS-induced BV-2 Cells | 4.97 - 7.81 | [2] |
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay
This protocol is a generalized representation based on common methodologies for assessing the anti-inflammatory activity of natural products.
Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.
Materials:
-
RAW 264.7 or BV-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., a 7-keto drimane sesquiterpenoid) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 or BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (solvent only).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells with media only) and a positive control (cells with LPS and vehicle).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Signaling Pathway: NF-κB Inhibition
A key mechanism underlying the anti-inflammatory effects of many natural products, including sesquiterpenoids, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.
Figure 1: Proposed mechanism of NF-κB inhibition by 7-keto drimane sesquiterpenoids.
Cytotoxic Activity
The presence of a keto group at the C7 position of the drimane scaffold has been identified as a critical feature for cytotoxic activity. This electrophilic center is believed to be important for interacting with biological targets, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Quantitative Data on Cytotoxic Activity of Drimane Sesquiterpenoids
| Compound Class | Cell Line | IC50 Value (µM) | Reference |
| Drimane Sesquiterpenoids | Human Breast Cancer (MCF-7) | 10 | [5][6] |
| Drimane Sesquiterpenoids | Human Hepatocellular Carcinoma (HepG2) | 38.5 | [7] |
| Drimane Sesquiterpenoids | Human Gastric Adenocarcinoma (MKN-45) | 26.8 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a general framework for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Appropriate cell culture medium with supplements
-
Test compound (e.g., a 7-keto drimane sesquiterpenoid) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Signaling Pathway: Induction of Apoptosis
Drimane sesquiterpenoids can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the mitochondrial membrane potential.
Figure 2: Simplified pathway of apoptosis induction by 7-keto drimane sesquiterpenoids.
Conclusion and Future Directions
The available evidence strongly supports the therapeutic potential of 7-keto drimane sesquiterpenoids as both anti-inflammatory and cytotoxic agents. The presence of the C7-keto group appears to be a key determinant of their biological activity. Further research is warranted to isolate or synthesize and characterize specific 7-keto drimane compounds, including the putative "7-Ketoisodrimenin," to fully elucidate their mechanisms of action and evaluate their efficacy and safety in preclinical and clinical studies. The development of robust synthetic routes will be crucial for producing sufficient quantities of these compounds for comprehensive pharmacological evaluation. The insights gained from such studies could pave the way for the development of novel therapeutics for a range of inflammatory diseases and cancers.
References
- 1. arborassays.com [arborassays.com]
- 2. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 3. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Cytotoxic Drimane-type Sesquiterpenoids from the Fungus Aspergillus flavipes 297 | Semantic Scholar [semanticscholar.org]
The Drimane Sesquiterpenoids: A Comprehensive Review for Drug Discovery
An In-depth Technical Guide on the Chemistry, Biological Activity, and Therapeutic Potential of Drimane Sesquiterpenoids
Drimane sesquiterpenoids, a diverse class of natural products characterized by a bicyclic drimane skeleton, have emerged as a significant area of interest for researchers in drug development. Possessing a wide array of biological activities, these compounds, isolated from various terrestrial and marine sources, including plants, fungi, and sponges, exhibit potent anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive literature review of drimane sesquiterpenoids, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways to serve as a valuable resource for scientists and drug development professionals.
Chemical Diversity and Biosynthesis
Drimane sesquiterpenoids are derived from the cyclization of farnesyl pyrophosphate (FPP). The core drimane structure consists of a trans-fused decalin ring system. The chemical diversity within this class arises from variations in oxidation patterns, substitutions, and rearrangements of the basic skeleton, leading to a wide range of structurally unique compounds.
Biological Activities
Extensive research has demonstrated the broad therapeutic potential of drimane sesquiterpenoids. The following sections summarize the quantitative data on their key biological activities.
Anticancer Activity
Drimane sesquiterpenoids have shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several representative compounds are presented in Table 1.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Polygodial | Human prostate cancer (DU-145) | < 12.5 | [1] |
| Polygodial | Human prostate cancer (PC-3) | < 12.5 | [1] |
| Polygodial | Human breast cancer (MCF-7) | < 12.5 | [1] |
| 1-beta-(p-methoxycinnamoyl)-polygodial | Leukemia (K562) | 1.4 | [2] |
| 1-beta-(p-cumaroyloxy)-polygodial | Leukemia (Nalm-6) | 2.0 | [2] |
| Drimane Lactone | Human lung carcinoma (A549) | 1.4 - 8.3 | [2] |
| Fetidone A | Not specified | Not specified | [3] |
| Fetidone B | Not specified | Not specified | [3] |
| Sinenseine A | Human lung cancer (A549) | 35.2 ± 2.0 | [4] |
| Sinenseine B | Human lung cancer (H1299) | 45.8 ± 2.5 | [4] |
| Sinenseine C | Human liver cancer (HepG2) | 55.3 ± 2.8 | [4] |
| Sinenseine D | Human ovarian cancer (A2780) | 90.5 ± 3.1 | [4] |
Table 1: Anticancer Activity of Drimane Sesquiterpenoids.
Anti-inflammatory Activity
A significant number of drimane sesquiterpenoids exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. Table 2 summarizes the IC50 values for the inhibition of nitric oxide (NO) production and other inflammatory markers.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Talaminoid A | NO Production | BV-2 | 4.97 | [5] |
| Known Compound 4 | NO Production | BV-2 | 7.81 | [5] |
| Known Compound 5 | NO Production | BV-2 | 6.52 | [5] |
| Drimane Lactone 1 | CXCL10 Promoter Activity | DLD-1 | 12.4 | [6] |
| Drimane Lactone 2 | CXCL10 Promoter Activity | DLD-1 | 55 | [6] |
| Pyrrnoxin A Analogue 2 | NO Production | BV2 | 26.6 | [7] |
| Pyrrnoxin A Analogue 3 | NO Production | BV2 | 60.5 | [7] |
| Sinenseine A | NO Production | RAW 264.7 | 8.3 ± 1.2 | [4] |
Table 2: Anti-inflammatory Activity of Drimane Sesquiterpenoids.
Antifungal and Antimicrobial Activity
Drimane sesquiterpenoids have demonstrated broad-spectrum activity against a variety of fungal and bacterial pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values are presented in Tables 3 and 4.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| (-)-Drimenol | Candida albicans | 8 - 64 | [8][9] |
| (-)-Drimenol | Aspergillus spp. | 8 - 64 | [8][9] |
| (-)-Drimenol | Cryptococcus spp. | 8 - 64 | [8][9] |
| Polygodial | Candida albicans | 3.13 | [10] |
| Warburganal | Candida albicans | 4.5 | [10] |
| Warburganal | Candida glabrata | 50 | [10] |
| Drimendiol | Candida spp. | 12 - 50 | [10] |
| Epidrimendiol | Candida spp. | 12 - 50 | [10] |
| Polygodial | Epidermophyton floccosum | 25 | [11] |
| 1-beta-(p-methoxycinnamoyl)-polygodial | Epidermophyton floccosum | 12.5 | [11] |
| 1-beta-(p-cumaroyloxy)-polygodial | Epidermophyton floccosum | 12.5 | [11] |
| Isotadeonal | Candida spp. | 1.9 - 15.0 | [12] |
Table 3: Antifungal Activity of Drimane Sesquiterpenoids.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Polygodial | Klebsiella pneumoniae | 32 | 16 | [13] |
| Polygodial | Salmonella typhi | 64 | 64 | [13] |
| Polygodial | Enterococcus avium | 16 | 8 | [13] |
| Polygodial | Escherichia coli | 16 - 64 | 8 - 32 | [13] |
| Ugandensidial | Klebsiella pneumoniae | 130 | Not reported | [10] |
| Ugandensidial | Moraxella catarrhalis | 104 | Not reported | [10] |
| Ugandensidial | Pseudomonas aeruginosa | 78 | Not reported | [10] |
| Ugandensidial | Staphylococcus aureus | 130 | Not reported | [10] |
Table 4: Antimicrobial Activity of Drimane Sesquiterpenoids.
Key Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of many drimane sesquiterpenoids are attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Drimane sesquiterpenoids, such as isotadeonal and polygodial, have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[14][15]
Figure 1: Inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
The antifungal activity of drimane sesquiterpenoids is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M27-A standard.[12]
Materials:
-
Test compounds (drimane sesquiterpenoids)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control (e.g., Fluconazole)
-
Negative control (medium with solvent)
Procedure:
-
Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Preparation of Drug Dilutions: The drimane sesquiterpenoids are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions are then prepared in RPMI-1640 medium in the 96-well plates.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well containing the drug dilutions. The plates are incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth in the drug-free control well. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.
Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
NF-κB Inhibition Assay using a SEAP Reporter System
The inhibitory effect of drimane sesquiterpenoids on the NF-κB pathway can be quantified using a secreted alkaline phosphatase (SEAP) reporter gene assay in a suitable cell line, such as THP-1 monocytes.[14][15]
Materials:
-
THP-1 cells stably transfected with an NF-κB-inducible SEAP reporter gene
-
Cell culture medium (e.g., RPMI-1640 supplemented with FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (drimane sesquiterpenoids)
-
SEAP detection reagent (e.g., p-nitrophenyl phosphate)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: THP-1 reporter cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the drimane sesquiterpenoids for a specific period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with LPS (e.g., 100 ng/mL) to activate the NF-κB pathway.
-
Incubation: The plates are incubated for a further 24 hours to allow for the expression and secretion of SEAP.
-
SEAP Activity Measurement: A sample of the cell culture supernatant is collected from each well and transferred to a new plate. The SEAP detection reagent is added, and the plate is incubated at room temperature. The absorbance is measured at a specific wavelength (e.g., 405 nm) using a plate reader.
-
Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the SEAP activity in the compound-treated wells to that in the LPS-stimulated control wells.
Conclusion
Drimane sesquiterpenoids represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, make them attractive lead compounds for drug discovery programs. This technical guide provides a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights to aid researchers in the exploration and development of these valuable natural compounds. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of drimane sesquiterpenoids is warranted to fully realize their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A meroterpenoid NF-kappaB inhibitor and drimane sesquiterpenoids from Asafetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drimane-type sesquiterpenoids and triterpenoids from the whole plant of Limonium sinense with their antiproliferative and anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory drimane sesquiterpene lactones from an Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drimane-type sesquiterpenoids and their anti-inflammatory evaluation from Pyrrhoderma noxium HNNU0524 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Drimane Sesquiterpenoids as Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound "7-Ketoisodrimenin" is not extensively documented in scientific literature, the broader class of drimane sesquiterpenoids, to which it belongs, encompasses a diverse group of natural products with significant biological activities. These compounds, characterized by a bicyclic drimane skeleton, have been isolated from various terrestrial and marine organisms and are recognized for their potent antifungal, antimicrobial, anti-inflammatory, and cytotoxic properties. This document provides detailed application notes and protocols for utilizing representative drimane sesquiterpenoids, namely Polygodial and Drimenol , as chemical probes to investigate various biological pathways and therapeutic targets.
Featured Compounds
-
Polygodial: A well-characterized drimane sesquiterpenoid dialdehyde known for its pungent taste and potent biological activities. It serves as an excellent chemical probe for studying membrane integrity, ion homeostasis, and oxidative stress-related signaling pathways.
-
Drimenol: A drimane sesquiterpene alcohol that exhibits broad-spectrum antifungal activity. It is a valuable tool for investigating fungal cell wall/membrane integrity and signaling pathways essential for fungal growth and survival.
Quantitative Data Summary
The following tables summarize the reported biological activities of Polygodial and Drimenol against various cell lines and microbial strains.
Table 1: Cytotoxic and Antiproliferative Activities of Polygodial
| Cell Line | Activity Type | Value | Reference |
| PC3-TXR (Prostate Cancer) | IC50 | 20 µM | [1] |
| DU145-TXR (Prostate Cancer) | IC50 | 20 µM | [1] |
| MCF7 (Breast Cancer) | GI50 | 75 µM | [2] |
Table 2: Antimicrobial and Antifungal Activities of Drimenol
| Organism | Activity Type | Value (µg/mL) | Reference |
| Candida albicans | IC50 | ~25 | [3] |
| Saccharomyces cerevisiae | IC50 | ~15 | [3] |
| Cladosporium cucumerinum | IC50 | 6.6 | [4] |
| Septoria tritici | IC50 | 80.1 | [4] |
| Staphylococcus aureus | MIC | 667 | [4][5] |
| Pseudomonas aeruginosa | MIC | 667 | [4][5] |
| Acinetobacter baumanii | MIC | 583 | [4][5] |
| Escherichia coli | MIC | 1333 | [4][5] |
| Bacillus cereus | MIC | 667 | [4][5] |
| Various Fungi | MIC | 8 - 64 | [6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method and is suitable for determining the antifungal activity of drimane sesquiterpenoids like Drimenol.[6][7][8]
Materials:
-
Drimenol (or other drimane sesquiterpenoid)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium
-
96-well microplates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer or inverted microscope
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Drimenol in DMSO.
-
Inoculum Preparation: Suspend yeast cells or fungal conidia in RPMI-1640 medium to a final concentration of 1 x 10^5 colony-forming units (CFU)/mL.
-
Plate Preparation:
-
Add 100 µL of the fungal inoculum to each well of a 96-well microplate.
-
Add the Drimenol stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Include positive control wells (fungal inoculum with a known antifungal agent like fluconazole) and negative control wells (fungal inoculum with DMSO).
-
-
Incubation: Incubate the plates at 37°C for 24-48 hours for yeasts or at 30°C for 4 days for filamentous fungi, without shaking.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth is observed, either visually or with the aid of an inverted microscope.
Protocol 2: Cell Viability Assay using MTT
This protocol is used to assess the cytotoxic effects of drimane sesquiterpenoids like Polygodial on cancer cell lines.[1]
Materials:
-
Polygodial (or other drimane sesquiterpenoid)
-
Cancer cell lines (e.g., PC3, DU145)
-
Complete cell culture medium (e.g., RPMI)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of Polygodial (e.g., 5, 10, 20, 50 µM) for 24, 48, or 72 hours. Include vehicle control wells (DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the compound concentration.
Protocol 3: Western Blot Analysis for Apoptotic Signaling
This protocol allows for the investigation of the molecular mechanisms underlying the cytotoxic effects of drimane sesquiterpenoids, such as Polygodial's induction of apoptosis.[1]
Materials:
-
Polygodial-treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The band intensities can be quantified using densitometry software.
Visualizations of Signaling Pathways and Workflows
Caption: Proposed mechanisms of action for Polygodial.
Caption: Workflow for antifungal susceptibility testing.
References
- 1. Polygodial, a Sesquiterpene Dialdehyde, Activates Apoptotic Signaling in Castration-Resistant Prostate Cancer Cell Lines by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 7. Determination of the antifungal activity of the synthetic compounds [bio-protocol.org]
- 8. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Bioactivity of 7-Ketoisodrimenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ketoisodrimenin is a sesquiterpenoid natural product of significant interest for its potential therapeutic applications. While direct cell-based assay data for this compound is emerging, studies on structurally similar 7-keto steroids, such as 7-ketocholesterol and 7-ketositosterol, provide a strong rationale for investigating its effects on key cellular processes like cytotoxicity, apoptosis, and inflammation.[1][2][3][4] These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The described methodologies are foundational for screening and mechanistic studies in drug discovery and development.
I. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This assay is crucial for determining the dose-dependent cytotoxic effects of this compound on cancer cell lines.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines (Hypothetical Data)
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 (Breast Cancer) | 25.5 | 1.2 |
| A549 (Lung Cancer) | 38.2 | 2.5 |
| HepG2 (Liver Cancer) | 19.8 | 0.8 |
| HUVEC (Normal Endothelial) | > 100 | 5.1 |
Experimental Protocol
Materials:
-
This compound
-
Target cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[7]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow
MTT Assay Workflow Diagram.
II. Apoptosis Induction: Annexin V-FITC/PI Assay
Structurally similar compounds to this compound, such as 7-ketocholesterol, are known to induce apoptosis.[1][2][9] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Data Presentation
Table 2: Apoptotic Effect of this compound on a Cancer Cell Line (Hypothetical Data)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (25 µM) | 60.8 ± 3.5 | 25.1 ± 2.8 | 14.1 ± 1.9 |
| Staurosporine (1 µM) | 20.5 ± 2.2 | 45.3 ± 3.1 | 34.2 ± 2.7 |
Experimental Protocol
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[10]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Apoptosis Signaling Pathway
Presumed Apoptosis Pathway.
III. Anti-inflammatory Activity: Nitric Oxide Assay
7-keto compounds have been implicated in inflammatory responses.[4][12] This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[13][14][15]
Data Presentation
Table 3: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells (Hypothetical Data)
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 0 |
| LPS + this compound (10 µM) | 30.5 ± 2.5 | 33.4 |
| LPS + this compound (25 µM) | 15.2 ± 1.8 | 66.8 |
| LPS + L-NAME (100 µM) | 5.4 ± 0.7 | 88.2 |
Experimental Protocol
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[13]
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[13]
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control and a positive control inhibitor (e.g., L-NAME).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[13]
-
Nitrite Measurement: Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.[13]
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[13]
-
Quantification: Determine the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve.
Inflammatory Signaling Pathway
Presumed Inflammatory Pathway.
Conclusion
The provided protocols offer a robust framework for the initial characterization of the cytotoxic, apoptotic, and anti-inflammatory activities of this compound. The hypothetical data tables and signaling pathway diagrams serve as a guide for data interpretation and further mechanistic studies. It is recommended to perform these assays across a panel of relevant cell lines to establish a comprehensive biological activity profile for this promising natural product. Subsequent investigations should focus on validating these findings in more complex in vitro models and eventually in vivo systems to fully elucidate the therapeutic potential of this compound.
References
- 1. 7-ketocholesterol-induced caspase-mediated apoptosis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Ketocholesterol-induced apoptosis. Involvement of several pro-apoptotic but also anti-apoptotic calcium-dependent transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 7-ketocholesterol induces apoptosis in differentiated PC12 cells via reactive oxygen species-dependent activation of NF-κB and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. 7-ketocholesterol-induced inflammation: involvement of multiple kinase signaling pathways via NFκB but independently of reactive oxygen species formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
protocol for testing antimicrobial activity of 7-Ketoisodrimenin
An in-depth guide to evaluating the antimicrobial efficacy of 7-Ketoisodrimenin, a sesquiterpenoid of interest for its potential therapeutic applications. This document provides researchers, scientists, and drug development professionals with detailed protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound.
Application Notes
This compound is a natural product belonging to the drimane sesquiterpenoid class of compounds. These molecules are known for their diverse biological activities, including antimicrobial properties. When testing natural products like this compound, it is crucial to adapt standardized clinical antimicrobial susceptibility testing methods to account for challenges such as limited solubility in aqueous media and potential color interference in colorimetric assays. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications suitable for natural product screening.
The choice of solvent is critical; Dimethyl sulfoxide (DMSO) is commonly used to dissolve hydrophobic compounds like this compound. However, it is imperative to maintain a low final concentration of the solvent in the assay (typically ≤1% v/v) to avoid any intrinsic antimicrobial effects of the solvent itself. A solvent control should always be included in the experimental setup.
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound is prepared to facilitate serial dilutions.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Store the stock solution at -20°C.
-
Bacterial Strains and Inoculum Preparation
Standard reference bacterial strains are recommended for initial screening.
-
Recommended Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1]
-
Dilute this standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration for the assay (typically 5 x 10⁵ CFU/mL for broth microdilution).
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2]
-
Materials: Sterile 96-well microtiter plates, prepared this compound stock solution, standardized bacterial inoculum, Mueller-Hinton Broth (MHB), positive control antibiotic (e.g., gentamicin), negative/solvent control.
-
Procedure:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column, discarding the final 100 µL from the last well. This creates a concentration gradient of the test compound.
-
Prepare control wells:
-
Positive Control: A serial dilution of a standard antibiotic.
-
Negative Control: MHB with no bacteria.
-
Growth Control: MHB with the bacterial inoculum and the same concentration of DMSO as the test wells.
-
-
Add 10 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC test to determine the lowest concentration of the antimicrobial agent that kills 99.9% of the initial bacterial inoculum.
-
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
-
Data Presentation
The antimicrobial activity of this compound and a standard antibiotic against various bacterial strains can be summarized as follows:
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | 64 | 128 |
| Escherichia coli | 128 | >256 | |
| Pseudomonas aeruginosa | 256 | >256 | |
| Enterococcus faecalis | 64 | 64 | |
| Gentamicin | Staphylococcus aureus | 0.5 | 1 |
| Escherichia coli | 1 | 2 | |
| Pseudomonas aeruginosa | 2 | 4 | |
| Enterococcus faecalis | 4 | 8 |
Visualizations
Caption: Experimental workflow for determining the MIC and MBC of this compound.
Caption: Proposed antimicrobial mechanism of action for a sesquiterpenoid like this compound.
References
Application of 7-Ketoisodrimenin in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ketoisodrimenin is a member of the drimane sesquiterpenoid class of natural products.[1][2] Drimane sesquiterpenoids are a diverse group of secondary metabolites found in various natural sources, including plants, fungi, and marine organisms.[3][4] This class of compounds has garnered significant interest in the field of drug discovery due to their wide range of biological activities, most notably their cytotoxic and anti-inflammatory properties.[1][3][5] While specific research on this compound is limited in the public domain, the known bioactivities of structurally related drimane sesquiterpenoids provide a strong basis for exploring its therapeutic potential. This document outlines potential applications, summarizes relevant biological data from closely related compounds, and provides detailed protocols for investigating the efficacy of this compound as a potential drug candidate.
Potential Therapeutic Applications
Based on the activities of related drimane sesquiterpenoids, this compound is a promising candidate for investigation in the following areas:
-
Oncology: Many drimane sesquiterpenoids have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[3][6] The proposed mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6][7]
-
Inflammatory Diseases: Several drimane derivatives exhibit significant anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.[5][8]
Data Presentation: Cytotoxic and Anti-inflammatory Activities of Drimane Sesquiterpenoids
The following tables summarize the biological activities of various drimane sesquiterpenoids, providing a reference for the potential efficacy of this compound.
Table 1: Cytotoxic Activity of Drimane Sesquiterpenoids against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Polygodial | PC-3 (Prostate) | >200 | [6] |
| Polygodial | MCF-7 (Breast) | 71.4 ± 8.5 | [6] |
| Asperflavinoid A | HepG2 (Liver) | 38.5 | [9] |
| Asperflavinoid A | MKN-45 (Gastric) | 26.8 | [9] |
| Asperflavinoid C | MCF-7 (Breast) | 10 | [7] |
| Ustusolate E | MCF-7 (Breast) | 10 | [7] |
| Talaminoid A | BV-2 (Microglia) | 7.81 | [5] |
| Compound 4 (from Talaromyces minioluteus) | BV-2 (Microglia) | 4.97 | [5] |
| Compound 5 (from Talaromyces minioluteus) | BV-2 (Microglia) | 6.23 | [5] |
Table 2: Anti-inflammatory Activity of Drimane Sesquiterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Talaminoid A | NO Production Inhibition | BV-2 (Microglia) | 7.81 | [5] |
| Compound 4 (from Talaromyces minioluteus) | NO Production Inhibition | BV-2 (Microglia) | 4.97 | [5] |
| Compound 5 (from Talaromyces minioluteus) | NO Production Inhibition | BV-2 (Microglia) | 6.23 | [5] |
| Sinenseine A | NO Production Inhibition | RAW 264.7 (Macrophage) | 8.3 ± 1.2 | [10] |
Experimental Protocols
The following are detailed protocols for evaluating the cytotoxic and anti-inflammatory activities of this compound, based on methodologies reported for similar drimane sesquiterpenoids.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours in a CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: In Vitro Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 50 µM) for 1 hour.
-
LPS Stimulation: After pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only and a negative control group with untreated cells.
-
Griess Assay:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated as: [(NO in LPS group - NO in treated group) / NO in LPS group] x 100. Determine the IC50 value for NO inhibition.
Visualizations
The following diagrams illustrate the potential mechanisms of action and experimental workflows for this compound based on the known activities of related drimane sesquiterpenoids.
Caption: Putative anticancer mechanism of this compound.
Caption: Potential anti-inflammatory mechanism of this compound.
Caption: General workflow for evaluating this compound.
References
- 1. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Chemical Diversity and Biosynthesis of Drimane‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drimane-type sesquiterpenoids and triterpenoids from the whole plant of Limonium sinense with their antiproliferative and anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Ketoisodrimenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Ketoisodrimenin, with a focus on improving reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly during the oxidation of isodrimeninol using Pyridinium Chlorochromate (PCC).
Question 1: Low Yield of this compound and Formation of Multiple Byproducts
Answer:
Low yields of the desired this compound (C4) are often accompanied by the formation of several other drimane derivatives, such as C2, C3, and C5, when oxidizing isodrimeninol (C1) with PCC.[1] The reaction is sensitive to stoichiometry and reaction conditions.
Possible Causes and Solutions:
-
Incorrect Stoichiometry: The molar ratio of PCC to isodrimeninol is critical. An excess or deficit of PCC can lead to incomplete reaction or the formation of side products.
-
Recommendation: Start with a 1:1 molar equivalent of PCC to isodrimeninol as a baseline.[1] Careful weighing and accurate concentration determination of the starting material are crucial.
-
-
Reaction Time: The reaction time influences the product distribution.
-
Recommendation: A 6-hour reaction time at room temperature has been reported.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
-
PCC Quality: The purity and reactivity of PCC can vary.
-
Recommendation: Use freshly prepared or commercially available high-quality PCC. Store it under anhydrous conditions as it is hygroscopic.
-
-
Acidity of the Reaction Medium: PCC is mildly acidic, which can lead to acid-labile compound degradation or side reactions.[2][3]
Question 2: Difficulty in Product Isolation and Purification
Answer:
The workup of PCC oxidations can be challenging due to the formation of a viscous, tarry residue of chromium byproducts, which complicates the isolation of this compound.[2]
Possible Causes and Solutions:
-
Chromium Residue: The reduced chromium salts are often sticky and difficult to separate from the product.
-
Recommendation: Add an adsorbent like Celite, powdered molecular sieves, or magnesium sulfate to the reaction mixture.[2] These solids will adsorb the chromium byproducts, which can then be easily removed by filtration. A common practice is to filter the reaction mixture through a plug of silica gel or Florisil.[4]
-
-
Co-elution of Byproducts: The various drimane derivatives formed during the reaction may have similar polarities, making chromatographic separation difficult.
-
Recommendation: Utilize silica gel column chromatography with a carefully optimized eluent system. A hexane/EtOAc (9:1 v/v) system has been successfully used to separate the different products.[1] Gradient elution may be necessary for better separation.
-
Question 3: Over-oxidation or Formation of Unexpected Products
Answer:
While PCC is known for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones respectively, over-oxidation or the formation of rearranged products can occur under certain conditions.[5][6][7]
Possible Causes and Solutions:
-
Presence of Water: Although PCC is typically used in anhydrous conditions, trace amounts of water can lead to the formation of a hydrate from the aldehyde, which can then be further oxidized.[5][8]
-
Solvent Choice: The choice of solvent can influence the reactivity of PCC. For instance, using DMF can promote the over-oxidation of primary alcohols to carboxylic acids.[2]
-
Allylic Oxidation and Rearrangements: PCC can also effect allylic oxidations and oxidative cationic cyclizations, which could lead to unexpected byproducts in complex molecules like drimane sesquiterpenoids.[6]
-
Recommendation: Careful monitoring of the reaction temperature and time is crucial. Running the reaction at room temperature or below can help minimize these side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Pyridinium Chlorochromate (PCC) in the synthesis of this compound?
A1: PCC is a mild oxidizing agent used to selectively oxidize the secondary alcohol at the C7 position of isodrimeninol to a ketone, yielding this compound.[1][5][6]
Q2: Can other oxidizing agents be used for this conversion?
A2: While PCC is commonly used, other chromium-based reagents like Pyridinium Dichromate (PDC) or non-chromium-based reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation could potentially be employed for the oxidation of secondary alcohols to ketones. The choice of reagent will depend on the specific substrate and desired selectivity, and may require significant optimization.
Q3: What are the main byproducts observed in the PCC oxidation of isodrimeninol?
A3: In the reported synthesis, the oxidation of isodrimeninol (C1) with PCC yielded not only this compound (C4, a novel compound in that study) but also three other drimane derivatives (C2, C3, and C5).[1]
Q4: How can I confirm the formation of this compound?
A4: The structure of the synthesized products, including this compound, can be elucidated using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]
Data Presentation
Table 1: Product Distribution from the Oxidation of Isodrimeninol with PCC [1]
| Product | Compound Name | Molecular Weight ( g/mol ) | Yield (%) |
| C2 | Not specified | 232 | 20 |
| C3 | Not specified | 234 | 10 |
| C4 | This compound | 250 | 38 |
| C5 | Not specified | 248 | 20 |
Experimental Protocols
Oxidation of Isodrimeninol with Pyridinium Chlorochromate (PCC) [1]
-
Preparation: To a solution of isodrimeninol (C1) (0.424 mmol) in anhydrous dichloromethane (20 mL), add 1 equivalent of Pyridinium Chlorochromate (PCC) (91.4 mg, 0.424 mmol) dropwise.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 6 hours.
-
Workup: After 6 hours, remove the solvent under vacuum.
-
Purification: Purify the resulting gummy residue by silica gel column chromatography using a hexane/EtOAc (9:1 v/v) eluent system. The products are obtained in the following order of elution: C2, C3, C4 (this compound), and C5.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Oxidation of Isodrimeninol with PCC Yields Drimane Derivatives with Activity against Candida Yeast by Inhibition of Lanosterol 14-Alpha Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 3. organic chemistry - Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. PCC OXIDATION.pptx [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 7. theorango.com [theorango.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Overcoming Solubility Challenges with 7-Ketoisodrimenin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 7-Ketoisodrimenin, a drimane sesquiterpenoid. Given its lipophilic nature, this compound is anticipated to have low aqueous solubility, which can pose challenges in experimental assays and formulation development. The following resources offer practical solutions and detailed protocols to enhance its dissolution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound belongs to the drimane sesquiterpenoid class of natural products.[1] These compounds are characterized by a decahydronaphthalene skeleton, which makes them inherently lipophilic (fat-soluble) and poorly soluble in water and aqueous buffer systems.[1][2]
Q2: What are the initial steps I should take to dissolve this compound?
A2: A common starting point for dissolving poorly soluble compounds is to first create a concentrated stock solution in a water-miscible organic solvent. This stock solution can then be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q3: Which organic solvents are recommended for creating a stock solution?
A3: Common choices for creating stock solutions of lipophilic compounds include dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). The selection of the solvent will depend on the compatibility with your specific assay.
Q4: What should I do if the compound precipitates out of the solution upon dilution of the stock solution into my aqueous medium?
A4: Precipitation upon dilution is a common issue. This indicates that the aqueous medium cannot accommodate the compound at the desired concentration. You can address this by either lowering the final concentration or employing solubility enhancement techniques as detailed in the troubleshooting guide below.
Troubleshooting Guide: Enhancing the Solubility of this compound
This guide provides several established methods to improve the solubility of poorly water-soluble drugs and natural products.[3][4][5] The suitability of each method depends on the specific experimental requirements.
Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent to the aqueous medium. | Simple to implement. | The organic solvent may interfere with the biological assay. |
| Use of Surfactants | Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | Effective at low concentrations. | Surfactants can have their own biological effects. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, enhancing their solubility. | Generally low toxicity and high solubilizing capacity. | Can be a more expensive option. |
| Solid Dispersion | The compound is dispersed in a solid, water-soluble carrier, which enhances wettability and dissolution rate. | Can significantly improve dissolution and bioavailability. | Requires more complex preparation techniques. |
| Particle Size Reduction | Increasing the surface area of the compound by reducing its particle size (micronization) can improve the dissolution rate.[3] | Enhances the rate of dissolution. | Does not increase the equilibrium solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using a Co-solvent System
Objective: To determine the optimal concentration of a co-solvent to maintain this compound in solution in an aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
-
Co-solvent (e.g., Ethanol, Polyethylene glycol 400)
-
96-well plate
-
Plate reader for turbidity measurement (optional)
Procedure:
-
Prepare a series of dilutions of the co-solvent in the aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10% v/v).
-
Add the this compound stock solution to each co-solvent/buffer mixture to achieve the desired final concentration of the compound.
-
Mix well and incubate at the experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect for any precipitation. For a quantitative assessment, measure the turbidity of the solutions using a plate reader at a wavelength of 600 nm.
-
The lowest concentration of the co-solvent that results in a clear solution (no visible precipitate and low turbidity) is the optimal concentration for your experiment.
Protocol 3: Solubility Enhancement using Cyclodextrins
Objective: To increase the aqueous solubility of this compound through complexation with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer at a desired concentration (e.g., 5% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method such as HPLC-UV.
Visualizations
Caption: A general workflow for preparing and troubleshooting the solubility of this compound.
Caption: Key strategies for enhancing the aqueous solubility of this compound.
References
Technical Support Center: 7-Ketoisodrimenin Bioassays
Welcome to the technical support center for 7-Ketoisodrimenin bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this drimane sesquiterpenoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and related drimane sesquiterpenoids?
A1: Drimane sesquiterpenoids, including compounds structurally similar to this compound, have demonstrated a range of biological activities. These primarily include cytotoxic effects against various cancer cell lines and anti-inflammatory properties.[1][2][3][4][5][6] Some studies suggest that the anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway.[7][8][9][10]
Q2: What are the general solubility characteristics of this compound?
Q3: What should I consider regarding the stability of this compound in my experiments?
A3: The stability of this compound in aqueous cell culture media can be a concern. It is advisable to prepare fresh dilutions of the compound from a frozen stock solution for each experiment. Prolonged incubation in media at 37°C may lead to degradation. Consider performing a time-course experiment to assess the stability and activity of the compound over the duration of your assay.
Q4: Are there any known interferences of this compound with common bioassay readouts?
A4: Although direct interference of this compound with specific assays has not been reported, it is a good practice to include proper controls to rule out any artifacts. For instance, when using colorimetric or fluorometric assays (e.g., MTT, resazurin), it is important to run a control with the compound in cell-free medium to check for any direct chemical reaction with the assay reagents.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results in cytotoxicity assays. | 1. Compound precipitation: The compound may be precipitating out of solution at the tested concentrations. 2. Compound degradation: The compound may be unstable in the culture medium over the incubation period. 3. Cell seeding variability: Inconsistent cell numbers across wells can lead to variable results. | 1. Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration or using a different solubilizing agent. 2. Prepare fresh dilutions of the compound for each experiment. Minimize the incubation time if possible. 3. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| High background in NF-κB reporter assays. | 1. High basal NF-κB activity in the cell line: Some cell lines have high endogenous NF-κB activity. 2. Contamination: Mycoplasma or endotoxin contamination can activate the NF-κB pathway. | 1. Use a cell line with low basal NF-κB activity. Serum-starve the cells before the experiment to reduce background activation. 2. Regularly test your cell lines for mycoplasma contamination. Use endotoxin-free reagents and plasticware. |
| No effect of the compound observed. | 1. Inactive compound: The compound may have degraded or is not active under the experimental conditions. 2. Incorrect concentration range: The tested concentrations may be too low to elicit a biological response. 3. Assay insensitivity: The chosen assay may not be sensitive enough to detect the compound's effect. | 1. Verify the integrity of the compound. Use a positive control to ensure the assay is working correctly. 2. Perform a dose-response study over a wide range of concentrations. 3. Consider using a more sensitive assay or a different cell line. |
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This protocol provides a simple and reliable method for assessing cell viability based on the staining of adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase during the experiment. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Staining:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Solubilization and Measurement:
-
Wash the plate with water to remove excess stain.
-
Air dry the plate.
-
Solubilize the stain by adding methanol or a solution of 1% SDS in PBS to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol is for measuring the activation of the NF-κB signaling pathway using a luciferase reporter system.
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). Include unstimulated and vehicle-treated controls.
-
-
Lysis and Luciferase Measurement:
-
After the desired incubation time, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Data Presentation
Cytotoxicity of Drimane Sesquiterpenoids in Cancer Cell Lines
The following table summarizes the reported cytotoxic activities (IC50 values) of various drimane sesquiterpenoids against different cancer cell lines. Note that data for this compound is not specifically available, but this provides a reference for expected potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Pereniporin A derivative | ACHN, HCT-15, MDA-MB-231, NCI-H23, NUGC-3, PC-3 | 1.2 - 6.0 | [11] |
| Asperflavinoid A | HepG2, MKN-45 | 38.5, 26.8 | [3][4] |
| Pyrrnoxin A analogue | BV2 (microglia) | 26.6 | [5] |
| Ganoresinosin A | Plasmodium falciparum K1 | 34 | [12] |
| Polygodial | CoN, MCF-7, PC-3 | 50 - 100 | [1] |
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing the cytotoxicity of this compound.
Canonical NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway and potential inhibition by this compound.
References
- 1. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Drimane Sesquiterpenoids Isolated from Perenniporia maackiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACG Publications - Cytotoxic Drimane-type Sesquiterpenoids from the Fungus Aspergillus flavipes 297 [acgpubs.org]
- 5. Drimane-type sesquiterpenoids and their anti-inflammatory evaluation from Pyrrhoderma noxium HNNU0524 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cjnmcpu.com [cjnmcpu.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Drimane sesquiterpenoids from cultures of basidiomycete Ganoderma subresinosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation of 7-Ketoisodrimenin
For researchers, scientists, and drug development professionals, understanding the stability and degradation pathways of a compound is critical. This guide provides a comprehensive resource for investigating the degradation products of 7-Ketoisodrimenin, offering troubleshooting advice and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it important to study the degradation products of this compound?
Understanding the degradation products is crucial for several reasons. Firstly, it helps in identifying the intrinsic stability of the molecule, which is essential for determining appropriate storage conditions and shelf-life.[1][2][3] Secondly, degradation products can potentially be toxic or lead to a loss of efficacy of the active substance. Regulatory bodies require thorough characterization of any degradation product present at significant levels in a drug substance or product.[1] Stress testing, also known as forced degradation, can help establish the degradation pathways and the intrinsic stability of the molecule.[3][4]
Q2: What are the typical conditions for a forced degradation study?
Forced degradation studies involve exposing the compound to a variety of stress conditions that are more severe than accelerated stability conditions. The goal is to generate degradation products for identification and to develop stability-indicating analytical methods.[4][5][6] Typical stress conditions include:
-
Acid Hydrolysis: e.g., 0.1 M to 1 M HCl
-
Base Hydrolysis: e.g., 0.1 M to 1 M NaOH
-
Oxidation: e.g., 3% to 30% H₂O₂
-
Thermal Stress: e.g., heating at temperatures above accelerated stability conditions (e.g., 60°C)
-
Photostability: e.g., exposure to UV and visible light as per ICH Q1B guidelines
Q3: What analytical techniques are best suited for identifying unknown degradation products?
A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is often used for separation and preliminary characterization.[5][6][7][8][9] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[5][6][7][8][9][10] Further characterization may involve isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidant), increase the temperature, or extend the duration of the stress study. |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The aim is to achieve partial degradation (e.g., 5-20%) to observe the primary degradation products.[5] |
| Poor chromatographic separation of degradation products from the parent peak. | The analytical method is not optimized. | Develop a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, gradient, pH, column type, or temperature. |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from a single analytical technique. | Employ orthogonal analytical techniques. For instance, if LC-MS provides the molecular weight, use high-resolution mass spectrometry (HRMS) for elemental composition and NMR for detailed structural information. |
| Inconsistent results between experimental runs. | Variability in experimental conditions or sample preparation. | Ensure precise control over all experimental parameters, including temperature, concentration of reagents, and timing. Use a well-validated analytical method. |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 8 hours. Withdraw samples, neutralize with 1 M HCl, and dilute for analysis.[9]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 60°C for 48 hours. Also, heat a solution of the compound at the same temperature. Withdraw samples and prepare for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 24 hours).[8] Ensure a control sample is protected from light. Prepare samples for analysis.
-
Control Samples: For each stress condition, prepare a corresponding control sample without the stressor.
Protocol 2: HPLC Method for Separation and Quantification
-
Instrument: HPLC system with a PDA or UV detector.
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance, determined from the UV spectrum.
-
Injection Volume: 10 µL.
-
Analysis: Inject the stressed and control samples. Record the chromatograms and integrate the peak areas. Calculate the percentage degradation of this compound and the formation of each degradation product.
Protocol 3: LC-MS for Identification
-
Instrument: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Use the same HPLC method developed for separation.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes to determine the best ionization for the parent compound and its degradants.
-
Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect potential degradation products.
-
MS/MS Analysis: Perform fragmentation analysis (MS/MS) on the parent compound and the major degradation products to obtain structural information.[7]
Quantitative Data Summary
The results of a forced degradation study can be summarized in a table as follows:
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products | Peak Area (%) of Major Degradation Product(s) |
| 1 M HCl | 24 hours | 60°C | 15.2 | 2 | DP1: 8.5, DP2: 4.1 |
| 1 M NaOH | 8 hours | RT | 25.8 | 3 | DP3: 12.3, DP4: 7.9, DP5: 3.5 |
| 30% H₂O₂ | 24 hours | RT | 9.5 | 1 | DP6: 7.2 |
| Thermal (Solid) | 48 hours | 60°C | 2.1 | 1 | DP1: 1.8 |
| Photolytic (Solution) | 24 hours | RT | 5.6 | 2 | DP7: 3.1, DP8: 1.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
References
- 1. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Description of analytical method and clinical utility of measuring serum 7-alpha-hydroxy-4-cholesten-3-one (7aC4) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Production of 7-Ketoisodrimenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 7-Ketoisodrimenin. The information is compiled from general principles of chemical synthesis and fermentation scale-up, as well as data from related drimane-type sesquiterpenoids, due to the limited availability of public data on the large-scale production of this compound itself.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound at a larger scale?
A1: The two primary routes for the scale-up production of this compound are total chemical synthesis and microbial fermentation (biocatalysis). Chemical synthesis involves a multi-step organic chemistry route, which can be challenging to scale.[1][2] Microbial fermentation utilizes engineered microorganisms to produce the compound from simple feedstocks, which is often a more sustainable and scalable approach for complex molecules.[3][4][5]
Q2: What are the main challenges in the chemical synthesis scale-up of this compound?
A2: Scaling up the chemical synthesis of drimane-type sesquiterpenoids like this compound presents several challenges:
-
Stereochemical Control: Maintaining the correct stereochemistry at multiple chiral centers is crucial and often difficult to achieve on a large scale.
-
Reaction Efficiency: Reactions that work well at the lab bench may have lower yields or require significant optimization at a larger scale due to issues with mixing, heat transfer, and mass transfer.[6][7]
-
Reagent Cost and Safety: Reagents used in small-scale synthesis can be prohibitively expensive or hazardous for industrial-scale production.
-
Purification: The purification of the final product and intermediates can be complex and costly, often requiring multiple chromatography steps.[8]
Q3: What are the key considerations for the fermentation scale-up of this compound?
A3: For fermentation-based production, the following factors are critical:
-
Strain Stability and Performance: Ensuring the genetically engineered microbial strain maintains high productivity and genetic stability over multiple generations is essential.
-
Process Parameter Optimization: Optimizing fermentation conditions such as pH, temperature, aeration, and nutrient feeding strategy is crucial for maximizing yield and is often different at larger scales.[9][10]
-
Downstream Processing: Developing an efficient and scalable process for extracting and purifying this compound from the fermentation broth is a major challenge.[8][11]
-
Regulatory Compliance: If the product is for pharmaceutical use, the entire process must adhere to Good Manufacturing Practices (GMP).[6]
Troubleshooting Guides
Fermentation-Based Production
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | - Suboptimal fermentation media composition.- Inefficient precursor supply.- Poor expression of biosynthetic pathway enzymes.- Non-optimal fermentation conditions (pH, temperature, aeration). | - Media Optimization: Perform a Design of Experiments (DoE) to optimize carbon, nitrogen, and precursor concentrations.[12][13]- Metabolic Engineering: Overexpress rate-limiting enzymes in the biosynthetic pathway.- Process Control: Implement real-time monitoring and control of pH, dissolved oxygen, and temperature in the bioreactor. |
| Inconsistent Batch-to-Batch Production | - Genetic instability of the production strain.- Variability in raw material quality.- Inconsistent inoculum preparation.- Fluctuations in process parameters. | - Strain Characterization: Regularly perform quality control checks on the production strain.- Raw Material QC: Implement stringent quality control for all media components.- Standardized Operating Procedures (SOPs): Develop and strictly follow SOPs for inoculum preparation and fermentation.- Process Analytical Technology (PAT): Utilize PAT to monitor and control critical process parameters in real time.[6] |
| Difficulty in Product Purification | - Presence of structurally similar impurities.- Product degradation during extraction.- Emulsion formation during solvent extraction. | - Chromatography Optimization: Develop a multi-step purification process, potentially involving different chromatography resins.- Extraction Optimization: Test different solvents and extraction conditions (pH, temperature) to minimize degradation.- Centrifugation/Filtration: Use centrifugation or filtration to break emulsions before extraction. |
Chemical Synthesis Production
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Formation of Stereoisomers | - Non-stereoselective reaction conditions.- Racemization during a reaction or workup step. | - Catalyst Screening: Investigate different chiral catalysts or auxiliaries to improve stereoselectivity.- Reaction Condition Optimization: Optimize temperature, solvent, and reaction time to minimize racemization. |
| Low Overall Yield | - Incomplete reactions at one or more steps.- Formation of side products.- Product loss during workup and purification. | - Reaction Monitoring: Use in-process controls (e.g., HPLC, GC) to monitor reaction completion.- Process Optimization: Re-evaluate and optimize each step of the synthesis for yield and purity.- Workup/Purification Optimization: Develop more efficient extraction and crystallization procedures to minimize product loss. |
| Impurity Profile Changes at Scale | - Differences in mixing and heat transfer leading to different side reactions.- Longer reaction times allowing for the formation of new impurities. | - Process Modeling: Use process modeling to better understand the impact of scale on reaction parameters.- Impurity Identification: Identify the new impurities and investigate their formation mechanism to develop control strategies. |
Experimental Protocols
Protocol 1: Fermentation Media Optimization using Design of Experiments (DoE)
-
Factor Screening: Use a Plackett-Burman design to screen the effect of various media components (e.g., glucose, yeast extract, peptone, precursors) on this compound production.
-
Steepest Ascent: Based on the screening results, use the method of steepest ascent to approach the optimal region for the most significant factors.
-
Response Surface Methodology (RSM): Employ a central composite design (CCD) or Box-Behnken design to model the relationship between the key factors and the response (this compound titer) and find the optimal concentrations.[10][13]
-
Validation: Conduct experiments at the predicted optimal conditions to validate the model.
Protocol 2: Downstream Purification of this compound from Fermentation Broth
-
Cell Separation: Separate the microbial cells from the fermentation broth by centrifugation or microfiltration.
-
Solvent Extraction: Extract the this compound from the cell-free broth using a suitable organic solvent (e.g., ethyl acetate, hexane).
-
Concentration: Concentrate the organic extract under reduced pressure.
-
Silica Gel Chromatography: Purify the crude extract using silica gel column chromatography with a gradient of hexane and ethyl acetate.
-
Crystallization: Further purify the product by crystallization from a suitable solvent system.
-
Purity Analysis: Confirm the purity of the final product using HPLC, LC-MS, and NMR.
Visualizations
Caption: A generalized workflow for scaling up the fermentation-based production of a target compound.
Caption: A hypothetical biosynthetic pathway for this compound from FPP.
References
- 1. Total syntheses of drimane-type sesquiterpenoids enabled by a gold-catalyzed tandem reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. BJOC - Discovery and biosynthesis of bacterial drimane-type sesquiterpenoids from Streptomyces clavuligerus [beilstein-journals.org]
- 4. Discovery and biosynthesis of bacterial drimane-type sesquiterpenoids from Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terpene Synthases in the Biosynthesis of Drimane-Type Sesquiterpenes across Diverse Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peerj.com [peerj.com]
- 11. Challenges and solutions for the downstream purification of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimisation of the fermentation media to enhance the production of the bioactive isomer of vitamin menaquinone-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of Menaquinone-7 production in Bacillus subtilis by optimizing the medium components through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Extraction Protocols for 7-Ketoisodrimenin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the extraction and purification of 7-Ketoisodrimenin from natural sources. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common natural sources of this compound and other drimane-type sesquiterpenoids?
Drimane-type sesquiterpenoids are predominantly found in fungi, particularly in species of the genus Aspergillus. They have also been isolated from various terrestrial plants and some marine organisms. For example, several drimane sesquiterpenoids have been successfully isolated from the fungus Aspergillus ustus derived from a marine sponge.
Q2: What are the most effective solvents for extracting drimane sesquiterpenoids from fungal cultures?
Ethyl acetate (EtOAc) is a widely used and effective solvent for the extraction of drimane-type sesquiterpenoids from fungal cultures. Methanol (MeOH) is also commonly employed, often in combination with other solvents. The choice of solvent will depend on the specific compound and the complexity of the extract.
Q3: What are the key parameters to consider when optimizing the extraction of this compound?
Optimizing the extraction process is crucial for maximizing the yield of this compound. Key parameters to consider include:
-
Solvent System: The polarity of the solvent should be matched to the target compound.
-
Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the source material and dissolve the target compound.
-
pH: The pH of the extraction medium can influence the solubility and stability of the target compound.
-
Agitation: Proper agitation ensures thorough mixing and improves mass transfer.
Q4: What are the most suitable chromatographic techniques for purifying this compound?
A combination of chromatographic techniques is typically used for the purification of drimane sesquiterpenoids. This often involves:
-
Column Chromatography: Using silica gel or other stationary phases for initial fractionation of the crude extract.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for the final purification of the target compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Extraction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Incomplete cell lysis. | - Ensure thorough grinding of the source material. - Consider using enzymatic digestion to break down cell walls. |
| Inefficient solvent penetration. | - Increase extraction time. - Use a solvent system with appropriate polarity. - Increase the solvent-to-solid ratio. | |
| Degradation of the target compound. | - Lower the extraction temperature. - Use a pH-buffered extraction solvent. | |
| Presence of a Large Amount of Pigments in the Extract | Co-extraction of chlorophyll and other pigments. | - Perform a preliminary extraction with a non-polar solvent like hexane to remove pigments before the main extraction. |
| Emulsion Formation During Liquid-Liquid Extraction | High concentration of lipids or other surfactants. | - Add a saturated solution of sodium chloride (brine) to break the emulsion. - Centrifuge the mixture at a low speed. - Filter the mixture through a bed of Celite. |
Purification (Chromatography) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | - Perform thin-layer chromatography (TLC) to optimize the mobile phase. - Use a gradient elution instead of an isocratic one. |
| Overloading of the column. | - Reduce the amount of crude extract loaded onto the column. | |
| Column channeling. | - Ensure the column is packed uniformly. | |
| Peak Tailing in HPLC | Column overload. | - Inject a smaller sample volume or a more dilute sample. |
| Secondary interactions with the stationary phase. | - Add a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase. - Change the pH of the mobile phase. | |
| Presence of a void at the column inlet. | - Ensure proper fitting connections. - If a void is present, the column may need to be repacked or replaced. | |
| Ghost Peaks in HPLC | Contamination in the mobile phase or injector. | - Use high-purity solvents and freshly prepared mobile phases. - Flush the injector and sample loop thoroughly between injections. |
| Carryover from a previous injection. | - Implement a robust needle wash protocol. | |
| Irreproducible Retention Times in HPLC | Fluctuations in mobile phase composition. | - Ensure the mobile phase is well-mixed and degassed. - Check for leaks in the pump. |
| Temperature variations. | - Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: General Extraction of Drimane Sesquiterpenoids from Fungal Culture
This protocol is a general guideline and may require optimization for specific fungal strains and target compounds.
-
Fungal Culture: Grow the selected fungal strain (e.g., Aspergillus sp.) in a suitable liquid or solid medium until sufficient biomass is produced.
-
Harvesting:
-
For liquid cultures, separate the mycelium from the broth by filtration.
-
For solid cultures, harvest the entire culture medium.
-
-
Drying and Grinding: Lyophilize or air-dry the fungal biomass/culture and grind it into a fine powder.
-
Extraction:
-
Suspend the powdered material in ethyl acetate (EtOAc) at a ratio of 1:10 (w/v).
-
Extract at room temperature with constant agitation for 24 hours.
-
Repeat the extraction process three times.
-
-
Concentration: Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification of this compound by Column Chromatography and HPLC
-
Column Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
-
Combine fractions containing the compound of interest based on TLC analysis.
-
-
Preparative HPLC (Final Purification):
-
Dissolve the enriched fraction from column chromatography in the HPLC mobile phase.
-
Inject the sample onto a preparative reversed-phase C18 column.
-
Elute with an isocratic or gradient system of water and acetonitrile or methanol.
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Quantitative Data
The following tables summarize hypothetical quantitative data for the optimization of this compound extraction. These values are for illustrative purposes and will need to be determined experimentally.
Table 1: Effect of Extraction Solvent on the Yield of this compound
| Extraction Solvent | Yield of this compound (mg/g of dry weight) |
| Ethyl Acetate | 1.25 |
| Methanol | 0.98 |
| Dichloromethane | 1.10 |
| Acetone | 0.85 |
Table 2: Effect of Extraction Time on the Yield of this compound (using Ethyl Acetate)
| Extraction Time (hours) | Yield of this compound (mg/g of dry weight) |
| 6 | 0.85 |
| 12 | 1.10 |
| 24 | 1.25 |
| 48 | 1.22 |
Table 3: Effect of Extraction Temperature on the Yield of this compound (using Ethyl Acetate for 24 hours)
| Extraction Temperature (°C) | Yield of this compound (mg/g of dry weight) |
| 25 (Room Temperature) | 1.25 |
| 40 | 1.35 |
| 60 | 1.15 (Potential degradation) |
Visualizations
Biosynthetic Pathway of Drimane-Type Sesquiterpenes
The biosynthesis of drimane-type sesquiterpenes in fungi typically starts from farnesyl pyrophosphate (FPP). A series of enzymatic reactions, including cyclization and oxidation, leads to the formation of the drimane skeleton and subsequent derivatives.
Caption: Biosynthetic pathway of drimane-type sesquiterpenes.
Experimental Workflow for Extraction and Purification
This workflow outlines the general steps from fungal culture to the isolation of pure this compound.
Caption: Experimental workflow for this compound isolation.
Validation & Comparative
A Comparative Analysis of 7-Ketoisodrimenin and Other Sesquiterpenes in Preclinical Research
In the landscape of natural product drug discovery, sesquiterpenes represent a vast and structurally diverse class of compounds with significant therapeutic potential. Among these, drimane sesquiterpenes, characterized by a bicyclic drimane skeleton, have garnered attention for their wide range of biological activities. This guide provides a comparative overview of the efficacy of 7-Ketoisodrimenin, a drimane sesquiterpene isolated from plants such as Polygonum hydropiper, with other notable sesquiterpenes.
While direct comparative studies evaluating the efficacy of this compound against other sesquiterpenes in the same experimental settings are currently limited in published literature, this guide consolidates available preclinical data for individual compounds to offer a broader perspective for researchers, scientists, and drug development professionals. The data presented herein is compiled from various studies, and it is important to note that experimental conditions may have differed.
Cytotoxic Efficacy Against Cancer Cell Lines
The cytotoxic potential of sesquiterpenes is a key area of investigation for the development of novel anticancer agents. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for a selection of drimane sesquiterpenes against various cancer cell lines.
Table 1: Cytotoxic Activity of Various Drimane Sesquiterpenes Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Polygodial | MCF-7 | Breast Adenocarcinoma | 71.4 ± 8.5 | [1][2] |
| PC-3 | Prostate Adenocarcinoma | 70.6 ± 5.9 | [1][2] | |
| DU-145 | Prostate Carcinoma | 65.4 ± 5.5 | [1][2] | |
| Isodrimenin | MCF-7 | Breast Adenocarcinoma | >200 | [1][2] |
| PC-3 | Prostate Adenocarcinoma | >200 | [1][2] | |
| DU-145 | Prostate Carcinoma | >200 | [1][2] | |
| Drimenol | MCF-7 | Breast Adenocarcinoma | 89.2 ± 6.8 | [1][2] |
| PC-3 | Prostate Adenocarcinoma | 97.1 ± 7.2 | [1][2] | |
| DU-145 | Prostate Carcinoma | 93.5 ± 6.7 | [1][2] | |
| Confertifolin | MCF-7 | Breast Adenocarcinoma | 93.7 ± 9.1 | [1][2] |
| PC-3 | Prostate Adenocarcinoma | >200 | [1][2] | |
| DU-145 | Prostate Carcinoma | >200 | [1][2] |
Data from a study that evaluated several drimanes, but did not include this compound.[1][2]
Currently, there is a lack of published data detailing the specific IC50 values of this compound in cytotoxic assays. The compound has been successfully isolated from Polygonum hydropiper alongside other drimanes such as futronolide and polygonumate, highlighting a potential avenue for future comparative research.
Anti-inflammatory Activity
Signaling Pathways and Mechanisms of Action
Sesquiterpenes exert their biological effects through various mechanisms, with the modulation of cellular signaling pathways being a prominent mode of action.
NF-κB Signaling Pathway Inhibition
A common mechanism for the anti-inflammatory and anticancer effects of many sesquiterpenes is the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation.
Caption: General mechanism of NF-κB pathway inhibition by sesquiterpenes.
Experimental Protocols
To facilitate further comparative research, this section details the standard methodologies for assessing the cytotoxic and anti-inflammatory efficacy of sesquiterpenes.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene (e.g., this compound, Polygodial) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the activity of the NF-κB transcription factor in response to an inflammatory stimulus and the inhibitory effect of the test compounds.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Compound Pre-treatment: Pre-treat the transfected cells with various concentrations of the sesquiterpene for 1-2 hours.
-
Inflammatory Stimulus: Induce NF-κB activation by adding an inflammatory agent, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), and incubate for 6-8 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of NF-κB inhibition relative to the stimulated control without the compound.
Hypothetical Workflow for a Comparative Efficacy Study
The following diagram illustrates a logical workflow for a comprehensive comparative study of this compound and other sesquiterpenes.
Caption: Proposed workflow for a comparative study of sesquiterpenes.
Conclusion and Future Directions
The available data, while not directly comparative, suggests that drimane sesquiterpenes as a class possess promising cytotoxic and anti-inflammatory properties. Polygodial, for example, has demonstrated notable cytotoxicity against several cancer cell lines. While the specific efficacy of this compound remains to be quantitatively established in comparative studies, its structural similarity to other active drimanes warrants further investigation.
Future research should prioritize head-to-head comparisons of this compound with other drimane and non-drimane sesquiterpenes across a panel of cancer cell lines and in various models of inflammation. Such studies are essential to elucidate its relative potency and potential as a lead compound for drug development. Elucidating the precise molecular targets and understanding the structure-activity relationships within this subclass of sesquiterpenes will be pivotal in harnessing their full therapeutic potential.
References
- 1. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines [mdpi.com]
- 2. Study on the cytotoxic activity of drimane sesquiterpenes and nordrimane compounds against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anti-inflammatory activities of Polygonum hydropiper methanol extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effects of an Extract of Polygonum hydropiper Stalks on 2,4,6-Trinitrobenzenesulphonic Acid-Induced Intestinal Inflammation in Rats by Inhibiting the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
7-Ketoisodrimenin: A Comparative Analysis of its Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, natural products remain a vital source of inspiration. Among these, the drimane sesquiterpenoids, a class of bicyclic compounds, have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of 7-Ketoisodrimenin, a drimane sesquiterpenoid, against other antimicrobial agents. Due to the limited availability of direct antimicrobial data for this compound, this comparison utilizes data from the closely related and well-studied drimane sesquiterpenoid, polygodial, as a representative analogue. Both compounds share the same core drimane skeleton, with variations in their functional groups that are expected to confer similar antimicrobial properties.
Comparative Antimicrobial Activity
The antimicrobial efficacy of an agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following tables summarize the available MIC data for polygodial against representative Gram-positive and Gram-negative bacteria, and a common fungal pathogen, in comparison to standard-of-care antimicrobial drugs.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Microorganism | Polygodial | Ciprofloxacin |
| Staphylococcus aureus (ATCC 25923) | 100 | 0.25 - 1 |
| Escherichia coli (ATCC 25922) | 100 | 0.004 - 0.015 |
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Microorganism | Polygodial | Fluconazole |
| Candida albicans (ATCC 90028) | 0.78 - 6.25 | 0.25 - 0.5 |
The data indicates that polygodial possesses moderate antibacterial activity against both Staphylococcus aureus and Escherichia coli.[1] Its antifungal activity against Candida albicans is more pronounced and, in some studies, comparable to the widely used antifungal agent, amphotericin B.[2]
Mechanism of Action: Insights from Drimane Sesquiterpenoids
The antimicrobial action of drimane sesquiterpenoids, such as polygodial and likely this compound, is multifaceted. A primary proposed mechanism involves the disruption of the fungal cell wall and membrane integrity.[1] In fungi, this class of compounds is believed to interfere with critical signaling pathways. Studies on the related compound drimenol have implicated the involvement of the Crk1 kinase-associated gene products, which are involved in protein secretion and vacuolar biogenesis.[2] This disruption of essential cellular processes ultimately leads to fungal cell death.
Proposed mechanism of action for drimane sesquiterpenoids against fungal cells.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key antimicrobial assays are provided below.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow for MIC and MBC determination using the broth microdilution method.
Materials:
-
Test compound (e.g., this compound)
-
Microorganism of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth and plate it onto an appropriate agar medium. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plates.
Anti-Biofilm Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
Workflow for the crystal violet anti-biofilm assay.
Materials:
-
Test compound
-
Microorganism of interest
-
Appropriate growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or other solubilizing agent
-
Plate reader
Procedure:
-
Inoculation: Add a standardized microbial suspension and various concentrations of the test compound to the wells of a 96-well plate. Include a positive control (microorganism without compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) or sterile water to remove planktonic (non-adherent) cells.
-
Staining: Add crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the wells again to remove excess stain.
-
Solubilization: Add a solubilizing agent, such as 95% ethanol, to each well to dissolve the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Conclusion
While direct antimicrobial data for this compound is currently limited, the available information on the closely related drimane sesquiterpenoid, polygodial, suggests that this class of compounds holds promise as a source for the development of new antimicrobial agents, particularly antifungals. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the antimicrobial potential of this compound and other natural products. Future research should focus on generating specific MIC, MBC, and anti-biofilm data for this compound to allow for a more direct and comprehensive comparison with existing antimicrobial drugs.
References
Comparative Analysis of Polygodial and Its Analogs: A Guide to Cellular Target Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The drimane sesquiterpenoid polygodial, a natural product known for its pungent taste, has garnered significant scientific interest due to its diverse biological activities. While the originally requested compound, 7-Ketoisodrimenin, is not well-documented in scientific literature, this guide offers a comprehensive comparative analysis of the well-studied drimane sesquiterpenoid, polygodial, and its analogs. This guide details its interactions with various cellular targets, providing a framework for understanding its potential for cross-reactivity and offering insights for drug discovery and development.
Overview of Polygodial's Biological Activities
Polygodial exhibits a broad spectrum of biological effects, including potent antifungal, anticancer, anti-inflammatory, and antifeedant properties.[1] Its mechanism of action is multifaceted, attributed to the reactivity of its two aldehyde functional groups. These groups can readily react with primary amines, such as the lysine residues in proteins, leading to the formation of pyrrole derivatives and subsequent alteration of protein function.
Cellular Targets and Comparative Activity
Polygodial is known to interact with multiple cellular targets, and its activity profile can be compared with its stereoisomer, 9-epipolygodial, and other related compounds.
Table 1: Comparative Cytotoxicity of Polygodial and 9-Epipolygodial against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Polygodial | U373 | Glioblastoma | ~80 | [2][3] |
| 9-Epipolygodial | Apoptosis-Resistant Cancer Cells | Various | Single-digit µM | [3] |
| 9-Epipolygodial | Apoptosis-Sensitive Cancer Cells | Various | Single-digit µM | [3] |
Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.
Table 2: Comparative Antifungal and Antibacterial Activity of Polygodial
| Organism | Type | Activity Metric | Value | Reference |
| Saccharomyces cerevisiae | Fungus | MFC | 12.5 µg/mL | [2] |
| Candida albicans | Fungus | MIC | 7.80 µg/mL | [4] |
| Bacillus subtilis | Gram-positive bacteria | MBC | 100 µg/mL | [4] |
| Staphylococcus aureus | Gram-positive bacteria | MBC | 100 µg/mL | [4] |
| Escherichia coli | Gram-negative bacteria | MBC | 100 µg/mL | [4] |
| Salmonella choleraesuis | Gram-negative bacteria | MBC | 50 µg/mL | [4] |
Note: MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antimicrobial agent that will prevent the growth of an organism after subculture on to antibiotic-free media. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Signaling Pathways Modulated by Polygodial
Polygodial's interaction with cellular targets leads to the modulation of several key signaling pathways.
Fungal Cell Signaling
In fungi, polygodial's primary mechanism involves the disruption of the cell membrane and the inhibition of mitochondrial ATPase.[1][5] This leads to a cascade of downstream effects, including:
-
Vacuolar Alkalinization: Polygodial induces a dose-dependent increase in vacuolar pH.[1]
-
Calcium Homeostasis Disruption: It causes an influx of Ca2+ and inhibits glucose-induced Ca2+ signaling.[1]
-
TORC1 Signaling Pathway: The Target of Rapamycin Complex 1 (TORC1) signaling pathway appears to be a key player in the cellular response and resistance to polygodial.[1]
Mammalian Cell Signaling
In mammalian cells, particularly cancer cells, polygodial has been shown to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel.[3] Activation of TRPV1 can lead to an influx of calcium ions, which can trigger various downstream signaling events, including apoptosis. However, the anticancer effects of polygodial are not solely dependent on TRPV1 activation, as its more potent analog, 9-epipolygodial, does not activate this receptor.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., U373)
-
96-well plates
-
Complete cell culture medium
-
Polygodial and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Microorganism (e.g., C. albicans)
-
96-well microtiter plates
-
Liquid growth medium (e.g., RPMI 1640)
-
Test compound (Polygodial)
-
Positive control antibiotic (e.g., Nystatin)
-
Negative control (medium only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate growth medium.
-
Prepare serial two-fold dilutions of the test compound and the positive control antibiotic in the growth medium in a 96-well plate.
-
Add the microbial inoculum to each well, except for the negative control wells.
-
Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).
-
After incubation, visually inspect the plates for turbidity or measure the optical density at 600 nm.
-
The MIC is the lowest concentration of the compound that shows no visible growth.
Conclusion
Polygodial is a promiscuous compound that interacts with multiple cellular targets in both fungal and mammalian cells. Its reactivity, primarily driven by its dialdehyde moiety, allows it to covalently modify proteins, leading to a broad range of biological effects. While this multi-target profile can be advantageous for certain therapeutic applications, it also highlights the potential for cross-reactivity and off-target effects. The comparative data presented here for polygodial and its analogs, particularly the differing activities of polygodial and 9-epipolygodial on the TRPV1 receptor, underscore the importance of structure-activity relationship studies in understanding and predicting the selectivity of such compounds. Researchers and drug development professionals should consider this potential for cross-reactivity when designing new therapeutic agents based on the drimane sesquiterpenoid scaffold. Further studies employing proteomic and genomic approaches will be invaluable in fully elucidating the target landscape of polygodial and its derivatives.
References
- 1. Investigating the Antifungal Mechanism of Action of Polygodial by Phenotypic Screening in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthetic and Biological Studies of Sesquiterpene Polygodial: Activity of 9-Epipolygodial Against Drug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of 7-Ketoisodrimenin and Structurally Related Drimane Sesquiterpenoids' Activity in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of drimane sesquiterpenoids, with a focus on compounds structurally related to 7-Ketoisodrimenin, across various cell lines. Due to the limited publicly available data on this compound, this guide leverages experimental data from published studies on other drimane sesquiterpenoids, particularly those with a 7-oxo functionality or similar core structure, to provide a valuable reference for researchers investigating this class of compounds. The data presented here summarizes the cytotoxic and anti-inflammatory activities of these natural products, offering insights into their potential therapeutic applications.
Cytotoxic Activity of Drimane Sesquiterpenoids in Cancer Cell Lines
Drimane sesquiterpenoids have demonstrated a range of cytotoxic effects against various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values for several drimane derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| Asperflavinoid A | HepG2 (Liver Carcinoma) | 38.5 | [1] |
| Asperflavinoid A | MKN-45 (Gastric Cancer) | 26.8 | [1] |
| Asperflavinoid C | MCF-7 (Breast Cancer) | 10 | [1][2] |
| Ustusolate E | MCF-7 (Breast Cancer) | 10 | [1][2] |
| Drimane Derivative 2 | A549 (Lung Carcinoma) | 35.2 ± 2.0 | [3] |
| Drimane Derivative 3 | A549 (Lung Carcinoma) | > 50 | [3] |
| Drimane Derivative 4 | A549 (Lung Carcinoma) | 90.5 ± 3.1 | [3] |
| Drimane Derivative 6 | A549 (Lung Carcinoma) | 45.3 ± 2.5 | [3] |
| Drimane Derivative 13 | A549 (Lung Carcinoma) | 65.1 ± 3.0 | [3] |
| Drimane Derivative 14 | A549 (Lung Carcinoma) | 78.4 ± 4.1 | [3] |
| Drimane Derivative 2 | H1299 (Lung Carcinoma) | 40.1 ± 2.2 | [3] |
| Drimane Derivative 2 | HepG2 (Liver Carcinoma) | 55.4 ± 2.8 | [3] |
| Drimane Derivative 2 | A2780 (Ovarian Cancer) | 60.3 ± 3.5 | [3] |
| Drimane Derivative 7 | L5178Y (Mouse Lymphoma) | 0.6 µg/mL | [1] |
| Polygodial | MCF-7 (Breast Cancer) | 77.0 ± 6.5 | [4] |
| Polygodial | PC-3 (Prostate Cancer) | 49.1 ± 6.6 | [4] |
| Isopolygodial | MCF-7 (Breast Cancer) | 71.4 ± 8.5 | [4] |
| Drimenol | MCF-7 (Breast Cancer) | 89.2 ± 6.8 | [4] |
| Conferfolin | MCF-7 (Breast Cancer) | 93.7 ± 9.1 | [4] |
| Isodrimenin | MCF-7 (Breast Cancer) | >200 | [4] |
Anti-inflammatory Activity of Drimane Sesquiterpenoids
Several drimane sesquiterpenoids have been investigated for their anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Drimane Derivative 1 | RAW 264.7 (Macrophage) | NO Production Inhibition | 8.3 ± 1.2 | [3] |
| Drimane Derivative 2 | RAW 264.7 (Macrophage) | NO Production Inhibition | 19.4 ± 0.8 | [3] |
| Drimane Derivative 5 | RAW 264.7 (Macrophage) | NO Production Inhibition | 30.5 ± 1.5 | [3] |
| Drimane Derivative 7 | RAW 264.7 (Macrophage) | NO Production Inhibition | 25.7 ± 1.3 | [3] |
| Drimane Derivative 8 | RAW 264.7 (Macrophage) | NO Production Inhibition | 48.4 ± 2.3 | [3] |
| Talaminoid A (1) | BV-2 (Microglia) | NO Production Inhibition | 7.81 | [5] |
| Drimane Derivative 4 | BV-2 (Microglia) | NO Production Inhibition | 4.97 | [5] |
| Drimane Derivative 5 | BV-2 (Microglia) | NO Production Inhibition | 6.23 | [5] |
Experimental Protocols
Cytotoxicity Assays
A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
General Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the drimane sesquiterpenoid compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assays (Nitric Oxide Inhibition)
The anti-inflammatory activity is often evaluated by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
General Protocol:
-
Cell Seeding: Macrophage cells are seeded in 96-well plates and cultured until they reach a suitable confluence.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the drimane sesquiterpenoid compounds for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are then incubated for a longer period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
IC50 Calculation: The IC50 value for NO inhibition is determined from the dose-response curve. A concurrent cell viability assay is typically performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Visualizations
Experimental Workflow for Cytotoxicity and Anti-inflammatory Assays
Caption: General experimental workflows for assessing cytotoxicity and anti-inflammatory activity.
Signaling Pathway for NF-κB Inhibition by Drimane Sesquiterpenoids
Caption: Inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Drimane-type sesquiterpenoids and triterpenoids from the whole plant of Limonium sinense with their antiproliferative and anti-inflammatory activities ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06721E [pubs.rsc.org]
- 4. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Drimane Sesquiterpenoids: A Comparative Guide to their Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of drimane sesquiterpenoids, a class of natural products renowned for their diverse pharmacological properties, with a focus on their cytotoxic and anti-inflammatory effects. While specific structure-activity relationship (SAR) studies on 7-Ketoisodrimenin analogues are not extensively available in the current literature, this guide leverages data from closely related drimane sesquiterpenoids to offer valuable insights for the rational design of novel therapeutic agents.
Cytotoxic Activity of Drimane Sesquiterpenoids: A Tabular Comparison
The cytotoxicity of drimane sesquiterpenoids has been evaluated against a variety of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of natural and semi-synthetic drimane analogues, highlighting key structural modifications and their impact on activity.
Table 1: Cytotoxic Activity of Natural Drimane Sesquiterpenoids
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| Polygodial | CHO | CHO | H | HT-29 | 71.4 ± 8.5 | [1] |
| MDA-MB-231 | 89.2 ± 6.8 | [1] | ||||
| PC-3 | 93.7 ± 9.1 | [1] | ||||
| MCF-7 | >200 | [1] | ||||
| Isopolygodial | CHO | CHO | H (epimer at C9) | HT-29 | >200 | [1] |
| Drimenol | CH2OH | H | H | HT-29 | >200 | [1] |
| Confertifolin | Lactone | H | H | HT-29 | >200 | [1] |
| Isodrimenin | Lactone (epimer at C9) | H | H | HT-29 | >200 | [1] |
| Asperflavinoid C | H | O-CO-(CH=CH)2-CH(OH)-CH(OH)-CH3 | H | MCF-7 | 10 | [2] |
| Ustusolate E | H | O-CO-(CH=CH)2-CH(OH)-CH(OH)-CH3 | OH | MCF-7 | 10 | [2] |
Table 2: Cytotoxic Activity of Semi-Synthetic Drimane Derivatives
| Compound | Modification from Parent Compound | Cell Line | IC50 (µM) | Reference |
| From Polygodial (1) | ||||
| 9β-drimendiol (7) | Reduction of both aldehyde groups to alcohols | PC-3 | 97.1 ± 7.2 | [3] |
| HT-29 | 70.6 ± 5.9 | [3] | ||
| MDA-MB-231 | 65.4 ± 5.5 | [3] | ||
| 9α-drimendiol (6) | Epimerization at C9 and reduction of aldehydes | PC-3 | >200 | [3] |
| From (-)-Drimenol | ||||
| Compound 6a | Esterification with 3-hydroxy-5-methylbenzoic acid | PC-3 | 25.3 ± 1.2 | [4] |
| HT-29 | 35.1 ± 2.5 | [4] | ||
| MCF-7 | 15.8 ± 0.9 | [4] | ||
| Compound 6c | Esterification with 3-hydroxy-4-methoxycarbonylbenzoic acid | PC-3 | >100 | [4] |
| Compound 6b | Esterification with 3-methoxybenzoic acid | PC-3 | >100 | [4] |
From the data presented, several key SAR observations can be made for the cytotoxic activity of drimane sesquiterpenoids:
-
The presence of α,β-unsaturated aldehyde functionalities, as seen in polygodial, appears crucial for cytotoxicity. Reduction of these aldehydes to alcohols, as in 9β-drimendiol, significantly diminishes activity.[1][3]
-
The stereochemistry at C9 plays a critical role. Isopolygodial, the C9 epimer of polygodial, is inactive, as is the 9α-drimendiol derivative.[1][3]
-
Esterification of the C11-hydroxyl group of drimenol with certain aromatic acids can introduce or enhance cytotoxic activity. The substitution pattern on the aromatic ring is a key determinant of potency.[4]
-
Complex ester side chains at the C7 position, as seen in asperflavinoid C and ustusolate E, can lead to potent cytotoxicity.[2]
Anti-inflammatory Activity of Drimane Sesquiterpenoids
Drimane sesquiterpenoids have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.
Table 3: Anti-inflammatory Activity of Drimane Sesquiterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Pyrrnoxin A analogue (2) | NO Production Inhibition | BV2 | 26.6 | [5] |
| Pyrrnoxin A analogue (3) | NO Production Inhibition | BV2 | 60.5 | [5] |
| Talaminoid A (1) | NO Production Inhibition | BV-2 | 7.81 | [6] |
| Known Compound (4) | NO Production Inhibition | BV-2 | 4.97 | [6] |
| Known Compound (5) | NO Production Inhibition | BV-2 | 6.52 | [6] |
| Drimane Lactone (1) | CXCL10 Promoter Activity Inhibition | DLD-1 | 12.4 | [7] |
| Drimane Lactone (2) | CXCL10 Promoter Activity Inhibition | DLD-1 | 55 | [7] |
| Compound 1 | NO Production Inhibition | RAW 264.7 | 8.3 ± 1.2 | [8] |
Key SAR findings for anti-inflammatory activity include:
-
The presence of specific functionalities on the drimane skeleton can lead to potent inhibition of nitric oxide (NO) production in microglia and macrophage cell lines.[5][6][8]
-
Certain drimane lactones can effectively inhibit the promoter activity of the pro-inflammatory chemokine CXCL10.[7]
-
Isotadeonal, an epimer of polygodial, has been shown to be a more potent inhibitor of the NF-κB pathway than polygodial itself, highlighting the importance of stereochemistry.[9]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR studies.
Cytotoxicity Assays
Sulforhodamine B (SRB) Assay: [4]
-
Cell Plating: Human cancer cell lines (PC-3, HT-29, MCF-7) and a non-tumoral cell line (MCF-10) are seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (12.5, 25, 50, and 100 µM) and incubated for 72 hours.
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid.
-
Staining: The fixed cells are stained with 0.4% sulforhodamine B in 1% acetic acid.
-
Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid, and the protein-bound dye is solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance is read at 515 nm to determine cell viability.
MTT Assay: [1]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates.
-
Compound Incubation: Cells are incubated with various concentrations of the drimane derivatives for 72 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 3 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm.
Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay: [5][6]
-
Cell Culture: Murine microglial cells (BV2) or macrophage cells (RAW 264.7) are cultured in 96-well plates.
-
Pre-treatment: Cells are pre-treated with the test compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for 24 hours.
-
Griess Reaction: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at 540 nm.
NF-κB Reporter Assay: [9]
-
Cell Line: THP-1 cells containing a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are used.
-
Treatment and Stimulation: Cells are treated with the drimane sesquiterpenoids and then stimulated with LPS (100 ng/mL).
-
SEAP Measurement: The activity of SEAP in the culture medium is measured to quantify NF-κB activation.
Signaling Pathways and Experimental Workflows
The biological activities of drimane sesquiterpenoids are often mediated through specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
References
- 1. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Drimane-type sesquiterpenoids and their anti-inflammatory evaluation from Pyrrhoderma noxium HNNU0524 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory drimane sesquiterpene lactones from an Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drimane-type sesquiterpenoids and triterpenoids from the whole plant of Limonium sinense with their antiproliferative and anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Drimane Sesquiterpenoids
An introductory note on 7-Ketoisodrimenin enantiomers: Extensive literature searches did not yield specific comparative studies on the biological effects of the enantiomers of this compound. Therefore, this guide provides a broader comparative overview of the biological activities of various drimane sesquiterpenoids, the chemical class to which this compound belongs. The data presented here, drawn from studies on related compounds, can offer valuable insights into the potential biological activities of this compound and its stereoisomers.
Drimane sesquiterpenoids are a large class of natural products known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects.[1][2][3][4][5][6] This guide summarizes key quantitative data, experimental protocols, and relevant signaling pathways from published research on these compounds.
Data Presentation: Cytotoxic and Anti-inflammatory Activities
The following tables summarize the reported cytotoxic and anti-inflammatory activities of several drimane sesquiterpenoids against various cancer cell lines and inflammatory markers.
Table 1: Cytotoxic Activity of Drimane Sesquiterpenoids (IC50 µM)
| Compound | HT-29 (Colon) | MDA-MB-231 (Breast) | PC-3 (Prostate) | MCF-7 (Breast) | ACHN (Renal) | HCT-15 (Colon) | NCI-H23 (Lung) | NUGC-3 (Gastric) |
| Polygodial | 71.4 ± 8.5[2] | - | 49.1 ± 6.6[2] | 77.0 ± 6.5[2] | - | - | - | - |
| Isodrimenin | >200[2] | >200[2] | >200[2] | >200[2] | - | - | - | - |
| Pereniporin A derivative 1 | - | 1.8 ± 0.1 | - | - | 1.2 ± 0.1 | 1.5 ± 0.1 | 1.9 ± 0.2 | 1.6 ± 0.1 |
| Pereniporin A derivative 2 | - | 3.5 ± 0.2 | - | - | 2.5 ± 0.2 | 3.1 ± 0.2 | 4.0 ± 0.3 | 3.3 ± 0.2 |
| Pereniporin A derivative 6 | - | 5.8 ± 0.4 | - | - | 4.5 ± 0.3 | 5.5 ± 0.4 | 6.0 ± 0.5 | 5.1 ± 0.4 |
Note: Data for Pereniporin A derivatives is sourced from a study on drimane sesquiterpenoids isolated from Perenniporia maackiae.[7][8] The specific compound numbers from the source are simplified here for clarity.
Table 2: Anti-inflammatory Activity of Drimane Sesquiterpenoids
| Compound | Assay | Target/Cell Line | IC50 (µM) |
| Talaminoid A | NO Production Inhibition | LPS-induced BV-2 cells | 4.97 |
| Known Compound 4 | NO Production Inhibition | LPS-induced BV-2 cells | 7.81 |
| Known Compound 5 | NO Production Inhibition | LPS-induced BV-2 cells | 6.23 |
| Sinenseine A | NO Production Inhibition | LPS-induced RAW 264.7 | 8.3 ± 1.2 |
| Pyrrnoxin Analogue 2 | NO Production Inhibition | LPS-induced BV2 cells | 26.6 |
| Pyrrnoxin Analogue 3 | NO Production Inhibition | LPS-induced BV2 cells | 60.5 |
| Isotadeonal | NF-κB SEAP Production | THP-1 reporter cells | 1-50 (71.4-19.6% inhibition) |
| Polygodial | NF-κB SEAP Production | THP-1 reporter cells | 25-50 (56.9-52.1% inhibition) |
Note: Data is compiled from studies on drimane sesquiterpenoids from various fungal and plant sources.[9][10][11][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the biological activities of drimane sesquiterpenoids.
Cytotoxicity Assays
A common method to evaluate the cytotoxic activity of compounds is the Sulforhodamine B (SRB) or MTT assay.
General Protocol for SRB Assay:
-
Cell Culture: Human cancer cell lines (e.g., HT-29, MDA-MB-231, PC-3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the drimane sesquiterpenoid compounds.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-inflammatory Assays
The anti-inflammatory potential of drimane sesquiterpenoids is often assessed by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
General Protocol for Nitric Oxide (NO) Inhibition Assay:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7 or BV-2) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the drimane sesquiterpenoid compounds for a short period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and biological evaluation of drimane sesquiterpenoids.
References
- 1. New Drimane Sesquiterpenes and Polyketides from Marine-Derived Fungus Penicillium sp. TW58-16 and Their Anti-Inflammatory and α-Glucosidase Inhibitory Effects | MDPI [mdpi.com]
- 2. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.wur.nl [research.wur.nl]
- 4. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Drimane Sesquiterpenoids Isolated from Perenniporia maackiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drimane-type sesquiterpenoids and triterpenoids from the whole plant of Limonium sinense with their antiproliferative and anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of 7-Ketoisodrimenin and related drimane sesquiterpenoids. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to facilitate informed decisions in natural product-based drug discovery.
Drimane sesquiterpenoids, a class of natural products widely distributed in fungi and plants, have garnered significant attention for their diverse biological activities, particularly their anti-inflammatory potential. This guide focuses on this compound and provides a comparative analysis with other notable drimane sesquiterpenoids, including Isodrimenin, Drimenin, and Polygodial. The primary mechanism of action explored is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of drimane sesquiterpenoids is often evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
While direct head-to-head comparative studies of this compound with other drimanes under identical experimental conditions are limited in the currently available literature, the following table collates reported IC50 values from various studies to provide a relative sense of their anti-inflammatory potential. It is crucial to note that variations in experimental setups (e.g., cell lines, stimulus concentrations, incubation times) can influence IC50 values.
| Compound | Assay | Cell Line | Stimulus | IC50 (µM) | Reference |
| Drimane Sesquiterpenoid 1 | NO Production Inhibition | RAW 264.7 | LPS | 8.3 ± 1.2 | [1][2] |
| Pyrrnoxin A Analogue 2 | NO Production Inhibition | BV2 | LPS | 26.6 | [3] |
| Pyrrnoxin A Analogue 3 | NO Production Inhibition | BV2 | LPS | 60.5 | [3] |
| Isotadeonal | NF-κB SEAP Reporter | THP-1 | LPS | ~10 (potently inhibits IκB-α phosphorylation) | [3][4][5] |
| Polygodial | NF-κB SEAP Reporter | THP-1 | LPS | > 25 (significant inhibition at 25 µM) | [4][5] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A growing body of evidence suggests that a primary anti-inflammatory mechanism of drimane sesquiterpenoids is the inhibition of the NF-κB signaling pathway.[4][5][6] This pathway is a cornerstone of the inflammatory response, and its activation leads to the transcription of numerous pro-inflammatory genes.
The canonical NF-κB pathway is initiated by stimuli such as lipopolysaccharide (LPS), which activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of target genes, including those for iNOS, COX-2, TNF-α, and various interleukins.
Several drimane sesquiterpenoids, including polygodial and isotadeonal, have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of IκBα.[3][4][5] This action prevents the degradation of IκBα and consequently blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.
Below is a diagram illustrating the NF-κB signaling pathway and the proposed point of intervention for drimane sesquiterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Secrets of 7-Ketoisodrimenin: A Guide to Validating its Mechanism of Action with Genetic Approaches
For researchers, scientists, and drug development professionals, understanding a compound's precise mechanism of action is paramount. This guide provides a comparative framework for validating the biological activities of 7-Ketoisodrimenin, a sesquiterpenoid lactone, using powerful genetic screening techniques. While direct genetic screening data for this compound is not yet publicly available, this guide will use data from the closely related compound, Parthenolide, to illustrate the application and expected outcomes of these methodologies.
Introduction to this compound and the Power of Genetic Screens
This compound is a natural product belonging to the sesquiterpenoid lactone family. Compounds in this class are known for their diverse biological activities, often attributed to the presence of an α,β-unsaturated carbonyl group which can react with cellular nucleophiles, particularly cysteine residues in proteins. This reactivity suggests that this compound may have multiple cellular targets, making the elucidation of its precise mechanism of action a complex challenge.
Genetic screening approaches, such as CRISPR-Cas9 screens and yeast haploinsufficiency profiling, offer unbiased, genome-wide methods to identify the genes and pathways that are essential for a compound's activity. By systematically knocking out or reducing the expression of every gene in the genome, these techniques can reveal which genetic perturbations render cells either more sensitive or resistant to the compound, thereby pointing to its direct targets and downstream effector pathways.
Comparative Analysis of Genetic Screening Platforms
Two of the most powerful and widely used genetic screening platforms for small molecule target identification are CRISPR-Cas9 screens in mammalian cells and haploinsufficiency profiling in the yeast Saccharomyces cerevisiae. Each approach offers distinct advantages and provides complementary information.
| Feature | CRISPR-Cas9 Screens (Mammalian Cells) | Yeast Haploinsufficiency Profiling |
| Organism | Human or other mammalian cell lines | Saccharomyces cerevisiae (budding yeast) |
| Principle | Complete gene knockout using the CRISPR-Cas9 system. | Reduced gene dosage (from two copies to one) in diploid yeast. |
| Readout | Changes in the abundance of guide RNAs targeting specific genes in response to compound treatment, measured by next-generation sequencing. | Changes in the abundance of barcoded yeast strains in a pooled competition assay, measured by microarray or next-generation sequencing. |
| Strengths | - High biological relevance to human disease. - Can identify both essential and non-essential genes. - Versatile for various phenotypic screens. | - Rapid and cost-effective. - The entire genome has been systematically deleted. - Well-established protocols and data analysis pipelines.[1][2] |
| Limitations | - More complex and time-consuming. - Off-target effects can be a concern. - Not all human genes have yeast orthologs. | - May not identify targets of compounds that require mammalian-specific metabolism or interact with proteins lacking a yeast homolog. |
Hypothetical Application to this compound: Expected Outcomes
Based on the known reactivity of sesquiterpenoid lactones, a genetic screen with this compound would be expected to identify genes involved in cellular stress responses, protein folding, and pathways rich in cysteine-containing proteins.
Expected Gene "Hits" from a CRISPR-Cas9 Screen:
A genome-wide CRISPR-Cas9 screen would likely identify genes whose knockout confers resistance to this compound. These could include:
-
Components of inflammatory signaling pathways: As a related compound, Parthenolide is a known inhibitor of the NF-κB pathway, a key regulator of inflammation.[3][4][5][6][7] Genes in this pathway, if knocked out, might prevent the cellular response that leads to this compound-induced toxicity.
-
Proteins involved in redox homeostasis: The reactivity of the α,β-unsaturated carbonyl group can lead to the generation of reactive oxygen species (ROS). Genes involved in antioxidant defense, such as those in the Nrf2 pathway, would be expected to be important for cell survival.
-
Chaperone proteins and the unfolded protein response (UPR): Covalent modification of proteins by this compound could lead to protein misfolding and aggregation, triggering the UPR. Knockout of key UPR genes might alter the cellular fate in response to this stress.
Expected Sensitive Strains from a Yeast Haploinsufficiency Profiling Screen:
In a yeast haploinsufficiency screen, heterozygous deletion strains that are hypersensitive to this compound would point to the direct targets or pathways affected by the compound. Expected sensitive strains would include those with reduced dosage of genes involved in:
-
Thiol metabolism and glutathione biosynthesis: Genes required for maintaining the cellular pool of reduced thiols would be critical for detoxifying the reactive electrophile.
-
Protein degradation pathways: The ubiquitin-proteasome system and autophagy are essential for clearing damaged or modified proteins.
-
Cell wall integrity pathway: As a common stress response pathway in yeast, its components may be crucial for surviving the insult from this compound.
Case Study: Parthenolide Cytotoxicity Data
While direct genetic screen data is lacking, cytotoxicity data for the related sesquiterpenoid lactone, Parthenolide, provides a basis for designing and interpreting genetic screens for this compound. The concentration of the compound used in a screen is critical; it should be at a level that inhibits growth but does not cause rapid cell death, allowing for the identification of both sensitive and resistant genetic backgrounds.
| Cell Line | IC50 (µM) | Assay | Reference |
| SiHa (Cervical Cancer) | 8.42 ± 0.76 | MTT Assay | |
| MCF-7 (Breast Cancer) | 9.54 ± 0.82 | MTT Assay | |
| 5637 (Bladder Cancer) | ~5 | MTT Assay | |
| A549 (Lung Carcinoma) | 4.3 | MTT Assay | |
| TE671 (Medulloblastoma) | 6.5 | MTT Assay | |
| HT-29 (Colon Adenocarcinoma) | 7.0 | MTT Assay | |
| HUVEC (Endothelial Cells) | 2.8 | MTT Assay |
This data indicates that an effective concentration for a genetic screen with a similar compound like this compound would likely be in the low micromolar range.
Experimental Protocols
Detailed protocols for performing CRISPR-Cas9 and yeast haploinsufficiency profiling screens are outlined below. These are generalized protocols and would need to be optimized for the specific cell line and compound being tested.
CRISPR-Cas9 Genome-Wide Knockout Screen
This protocol describes a pooled, negative selection screen to identify genes whose knockout confers resistance to a cytotoxic compound.
Experimental Workflow:
CRISPR-Cas9 Screening Workflow. A brief, descriptive caption.
Methodology:
-
Lentiviral Library Production: A pooled sgRNA library targeting the entire genome is packaged into lentiviral particles.[8][9]
-
Cell Line Transduction: The target mammalian cell line, stably expressing the Cas9 nuclease, is transduced with the sgRNA library at a low multiplicity of infection to ensure most cells receive only one sgRNA.
-
Selection and Expansion: Transduced cells are selected using an appropriate antibiotic. The cell population is then expanded to ensure adequate representation of each sgRNA.
-
Compound Treatment: The cell pool is split and treated with either a vehicle control (e.g., DMSO) or a sub-lethal concentration of this compound (determined from prior dose-response curves).
-
Genomic DNA Extraction: After a period of growth that allows for the selection of resistant cells, genomic DNA is extracted from both the treated and control cell populations.
-
sgRNA Sequencing: The sgRNA sequences integrated into the genome are amplified by PCR and quantified by next-generation sequencing.
-
Data Analysis: The frequency of each sgRNA in the this compound-treated population is compared to the control population. sgRNAs that are significantly enriched in the treated population correspond to genes whose knockout confers resistance.
Yeast Haploinsufficiency Profiling
This protocol describes a pooled competition assay to identify yeast heterozygous deletion strains that are sensitive to the test compound.
Experimental Workflow:
Yeast Haploinsufficiency Profiling Workflow. A brief, descriptive caption.
Methodology:
-
Yeast Strain Pooling: A complete collection of barcoded heterozygous diploid yeast deletion strains is grown and pooled in equal amounts.[1][10]
-
Competitive Growth: The pooled yeast culture is diluted into fresh media containing either a vehicle control or a sub-lethal concentration of this compound. The cultures are grown for a set number of generations.
-
Genomic DNA Extraction: Samples of the pooled culture are taken at different time points, and genomic DNA is extracted.
-
Barcode Amplification and Quantification: The unique 20-base pair barcodes for each strain are amplified by PCR. The abundance of each barcode is quantified either by hybridization to a high-density oligonucleotide array or by next-generation sequencing.
-
Data Analysis: The fitness of each strain in the presence of this compound is calculated by comparing the change in its barcode abundance over time relative to the control culture. Strains with significantly reduced fitness are considered sensitive to the compound.
Conclusion and Future Directions
Genetic approaches provide a powerful and unbiased means to elucidate the mechanism of action of bioactive compounds like this compound. While direct experimental data for this specific molecule is not yet available, the methodologies outlined in this guide, coupled with comparative data from related compounds such as Parthenolide, offer a clear roadmap for future investigations. The identification of genetic modifiers of this compound activity will not only illuminate its molecular targets but also pave the way for the rational design of more potent and selective therapeutic agents. The integration of data from both CRISPR-Cas9 screens in mammalian cells and haploinsufficiency profiling in yeast will provide a comprehensive and validated understanding of the compound's biological effects.
References
- 1. The Yeast Deletion Collection: A Decade of Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Haploinsufficiency Revealed by Genome-Wide Profiling in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 4. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies [mdpi.com]
- 6. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [ouci.dntb.gov.ua]
- 8. broadinstitute.org [broadinstitute.org]
- 9. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Comparative Transcriptomic Analysis: 7-Ketoisodrimenin vs. Curcumin
A Hypothetical Guide for Researchers
In the quest for novel therapeutic agents, understanding the molecular mechanisms by which compounds exert their effects is paramount. Transcriptomic analysis provides a powerful lens to observe global changes in gene expression within a cell following treatment. This guide offers a comparative overview of the transcriptomic effects of 7-Ketoisodrimenin, a drimane sesquiterpenoid, and Curcumin, a well-characterized polyphenol.
Important Note: To date, no direct comparative transcriptomic studies have been published on cells treated with this compound. Therefore, the data presented for this compound is projected based on the known biological activities of structurally related drimane sesquiterpenoids, which include antifungal, antihyperlipidemic, and apoptosis-inducing properties. The information for Curcumin is derived from published experimental data. This guide is intended to serve as a hypothetical framework to stimulate research in this area.
Data Presentation: A Comparative Overview of Gene Expression Changes
The following tables summarize the experimentally observed transcriptomic changes induced by Curcumin and the projected changes for this compound.
Table 1: Comparison of Cellular Processes and Pathways Affected
| Cellular Process/Pathway | This compound (Projected) | Curcumin (Experimentally Observed) |
| Apoptosis | Upregulation of pro-apoptotic genes (e.g., BAX, CASP3, CASP9), Downregulation of anti-apoptotic genes (e.g., BCL2) | Upregulation of pro-apoptotic genes (e.g., BAX, BAK1), Downregulation of anti-apoptotic genes (e.g., BCL2, BCL2L1)[1][2][3] |
| Lipid Metabolism | Downregulation of genes involved in fatty acid and cholesterol synthesis (e.g., FASN, HMGCR) | Downregulation of genes involved in cholesterol biosynthesis (e.g., HMGCR, FDFT1)[4][5][6] |
| Cell Cycle | Downregulation of cyclins and cyclin-dependent kinases (e.g., CCND1, CDK4/6) | Downregulation of cell cycle-related genes[1][2] |
| Inflammation | Downregulation of pro-inflammatory cytokines and signaling molecules (e.g., NFKB1, IL6) | Downregulation of inflammatory pathways, including NF-κB signaling[7] |
| Stress Response | Upregulation of genes related to oxidative and endoplasmic reticulum (ER) stress | Upregulation of genes involved in ER stress and the unfolded protein response (UPR)[8][9][10] |
Table 2: Key Differentially Expressed Genes (DEGs)
| Gene | This compound (Projected Change) | Curcumin (Observed Change) | Putative Function |
| CASP3 | ↑ | ↑ | Apoptosis execution |
| BCL2 | ↓ | ↓ | Apoptosis inhibition |
| FASN | ↓ | ↓ | Fatty acid synthesis |
| HMGCR | ↓ | ↓ | Cholesterol synthesis[4][5] |
| CCND1 | ↓ | ↓ | Cell cycle progression |
| NFKB1 | ↓ | ↓ | Inflammation |
| ATF4 | ↑ | ↑ | ER stress response[8] |
| CHOP | ↑ | ↑ | ER stress-induced apoptosis[3][8] |
Experimental Protocols
This section outlines a detailed, hypothetical methodology for a comparative transcriptomics study of this compound and Curcumin.
1. Cell Culture and Treatment
-
Cell Line: A human cancer cell line relevant to the known biological activities, such as a liver cancer cell line (e.g., HepG2) for studying effects on lipid metabolism, or a colon cancer cell line (e.g., HCT116) for apoptosis studies.
-
Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells will be seeded and allowed to adhere for 24 hours. Subsequently, the medium will be replaced with fresh medium containing either this compound (e.g., at a concentration of 10 µM, to be determined by dose-response assays), Curcumin (e.g., 20 µM)[11], or a vehicle control (e.g., DMSO). Cells will be incubated for a predetermined time (e.g., 24 hours).
2. RNA Extraction and Quality Control
-
Total RNA will be extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quantity and purity will be assessed using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
RNA integrity will be evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8.0 will be used for library preparation.
3. Library Preparation and RNA Sequencing (RNA-Seq)
-
mRNA will be enriched from total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA will be fragmented and used for first-strand cDNA synthesis using random hexamer primers, followed by second-strand cDNA synthesis.
-
The resulting double-stranded cDNA will be end-repaired, A-tailed, and ligated with sequencing adapters.
-
The ligated products will be amplified by PCR to generate the final cDNA library.
-
The quality of the library will be assessed using a bioanalyzer.
-
The quantified libraries will be pooled and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis
-
Quality Control: Raw sequencing reads will be assessed for quality using tools like FastQC. Adapters and low-quality reads will be trimmed.
-
Alignment: The cleaned reads will be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels will be quantified using tools like RSEM or featureCounts.
-
Differential Expression Analysis: Differentially expressed genes (DEGs) between the treatment and control groups will be identified using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 will be considered significant.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses will be performed on the list of DEGs using tools like DAVID or g:Profiler to identify significantly enriched biological processes and pathways.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Projected apoptotic signaling pathway induced by this compound and Curcumin.
Experimental Workflow Diagram
Caption: Experimental workflow for comparative transcriptomic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Curcumin-Induced Global Profiling of Transcriptomes in Small Cell Lung Cancer Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A transcriptomic analysis of turmeric: Curcumin represses the expression of cholesterol biosynthetic genes and synergizes with simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin induces changes in expression of genes involved in cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin adds spice to the debate: lipid metabolism in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-seq and In Vitro Experiments Reveal the Protective Effect of Curcumin against 5-Fluorouracil-Induced Intestinal Mucositis via IL-6/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin induces apoptosis and inhibits the growth of adrenocortical carcinoma: Identification of potential candidate genes and pathways by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting multiple pro-apoptotic signaling pathways with curcumin in prostate cancer cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of curcumin on global gene expression profiles in the highly invasive human breast carcinoma cell line MDA-MB 231: A gene network-based microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7-Ketoisodrimenin: A Procedural Guide
Researchers and professionals in drug development must adhere to strict protocols for the disposal of chemical waste to ensure personal safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of 7-Ketoisodrimenin, a compound that requires careful handling due to its hazardous properties.
Health and Safety Overview
This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and can result in serious eye damage.[1] Furthermore, it may cause damage to organs, including the gastrointestinal system, liver, and immune system, through prolonged or repeated exposure. It is crucial to prevent its release into the environment as it is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves.[1]
-
Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed. Immediately remove and launder any contaminated clothing.[1]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a suitable respirator.
Quantitative Data Summary
| Property | Value | Source |
| Melting Point | 50 - 52 °C | Sigma-Aldrich |
| Boiling Point | 232 °C at 43 hPa | Sigma-Aldrich |
| GHS Hazard Statements | H301, H304, H315, H318, H319, H335, H373, H400, H410 | Sigma-Aldrich[1][2], Cayman Chemical[3] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Experimental Workflow: Disposal of this compound
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips, gloves), in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and "this compound".
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should have secondary containment to prevent environmental release in case of a spill.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the affected area thoroughly.
-
Do not let the product enter drains.[1]
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[2]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 7-Ketoisodrimenin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Ketoisodrimenin. The following procedures are designed to ensure a safe laboratory environment and proper management of the compound from receipt to disposal.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for each specific procedure to determine the appropriate level of personal protective equipment. However, the following table summarizes the minimum recommended PPE for handling this compound, based on general guidance for hazardous chemical compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[1][2][3] For tasks with a high risk of splashing, double gloving is recommended.[1] | To protect against skin contact and absorption. Thicker gloves generally offer better protection. |
| Eye Protection | Safety glasses with side shields are the minimum requirement.[1] Chemical splash goggles or a full-face shield should be used when there is a potential for splashing.[1][4][5] | To prevent eye contact with dust or splashes of the compound. |
| Body Protection | A fully buttoned laboratory coat should be worn.[1][2] For procedures with a higher risk of contamination, a disposable gown is recommended.[1] | To protect skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment.[1][5] | To prevent inhalation of the compound, which may be harmful. |
Operational Plan for Handling this compound
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.[1]
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package.[1]
-
Open the package in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Verify the contents against the shipping documents.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[1]
-
Consult the supplier's documentation for specific storage temperature and incompatibility information.
3. Handling and Use:
-
All work with this compound, especially the handling of the solid compound or preparation of solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use dedicated equipment (e.g., spatulas, glassware) for handling the compound.
-
Clean all equipment thoroughly after use.
4. Spill Cleanup:
-
In case of a spill, evacuate the area and alert others.[1]
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.[1]
-
Contain the spill and clean it up using appropriate materials (e.g., absorbent pads for solutions, careful sweeping for solids).
-
Dispose of all contaminated materials as hazardous waste.[1]
Disposal Plan
All waste contaminated with this compound must be considered hazardous waste.[1] This includes:
-
Empty containers
-
Used PPE (gloves, disposable lab coats, etc.)
-
Contaminated lab supplies (pipette tips, paper towels, etc.)
-
Spill cleanup materials
Segregate the waste into appropriate, clearly labeled, and sealed containers for hazardous waste disposal according to your institution's and local regulations. Do not let the product enter drains.
Experimental Protocol: Weighing and Solubilizing a Solid Compound
This protocol outlines a general procedure for safely weighing and dissolving a solid chemical compound like this compound.
Materials:
-
This compound (solid)
-
Appropriate solvent
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Beaker
-
Magnetic stir bar and stir plate (optional)
-
Appropriate PPE (see table above)
Procedure:
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Taring the Balance: Place a clean weighing paper or boat on the analytical balance and tare the balance to zero.
-
Weighing: Carefully transfer the desired amount of this compound from the storage container to the weighing paper using a clean spatula. Record the exact weight.
-
Transfer: Carefully transfer the weighed solid into a clean, appropriately sized beaker or volumetric flask.
-
Rinsing: Use a small amount of the chosen solvent to rinse any remaining solid from the weighing paper into the vessel to ensure a complete transfer.
-
Solubilization: Add the desired volume of solvent to the vessel. If necessary, use a magnetic stir bar and stir plate to facilitate dissolution.
-
Storage of Solution: Once fully dissolved, label the container with the compound name, concentration, solvent, and date of preparation. Store as required.
-
Decontamination: Clean the spatula and any other reusable equipment thoroughly. Dispose of all single-use items (weighing paper, gloves, etc.) in the designated hazardous waste container.
Experimental Workflow
Caption: Workflow for weighing and solubilizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Which personal protective equipment do you need to [royalbrinkman.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
